2-(Difluoromethoxy)-5-nitropyridine
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-5-2-1-4(3-9-5)10(11)12/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHADOSXRICWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192813-41-4 | |
| Record name | 2-(Difluoromethoxy)-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-(Difluoromethoxy)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical properties of the compound 2-(Difluoromethoxy)-5-nitropyridine. This document is intended to serve as a technical resource, consolidating critical data and outlining robust experimental methodologies for its characterization. The strategic incorporation of the difluoromethoxy group onto the nitropyridine scaffold imparts unique electronic and metabolic properties, making this compound a molecule of significant interest in medicinal chemistry and materials science. Understanding its fundamental physical characteristics is paramount for its effective application in research and development.
Core Molecular and Physical Attributes
A foundational understanding of a compound begins with its fundamental identifiers and physical constants. These properties are crucial for everything from reaction stoichiometry to formulation development.
Structural and General Data
The essential identification and structural details for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1192813-41-4 | [1][2] |
| Molecular Formula | C₆H₄F₂N₂O₃ | [1][2] |
| Molecular Weight | 190.10 g/mol | [1][2] |
| Canonical SMILES | O=[O-] | [1] |
| Purity (Typical) | ≥97% | [1] |
| Storage Conditions | 4°C, Inert atmosphere, Room temperature | [1][2] |
Physicochemical Properties: Experimental and Predicted Data
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. While experimental data for this compound is not extensively available in the public domain, we can draw upon data from structurally related compounds and computational predictions to build a comprehensive profile.
Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide insights into the purity and the forces of intermolecular attraction within a substance.
Predicted and Analogous Data:
| Compound | Melting Point | Boiling Point |
| 2-Fluoro-5-nitropyridine | 17 - 21 °C | 87 °C @ 7 mmHg |
Data for 2-Fluoro-5-nitropyridine sourced from[3].
Given the higher molecular weight of this compound, it is anticipated to have a higher melting and boiling point than its fluoro-substituted counterpart. Aromatic nitro compounds are often solids or high-boiling liquids due to their polarity.
Solubility Profile
Solubility is a critical parameter for any compound intended for use in solution-based assays, synthetic reactions, or as a pharmaceutical agent.
Qualitative Solubility:
Based on the general principles of "like dissolves like," this compound, being a polar aromatic compound, is expected to be:
-
Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone.
-
Moderately soluble in polar protic solvents like ethanol and methanol.
-
Slightly soluble to insoluble in non-polar solvents such as hexanes and toluene.
-
Slightly soluble in water, a characteristic common to many aromatic nitro compounds[4].
Computationally Predicted Lipophilicity:
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
| Parameter | Predicted Value | Source |
| LogP | 1.5912 | [1] |
This predicted LogP value suggests a moderate degree of lipophilicity, indicating that the compound is likely to have reasonable solubility in a range of organic solvents.
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While experimental spectra for this compound are not publicly available, we can predict the expected chemical shifts based on its structure.
¹H NMR (Predicted):
-
The aromatic protons on the pyridine ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nitro group will significantly deshield the adjacent protons.
-
The proton of the difluoromethoxy group (-OCHF₂) will likely appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR (Predicted):
-
The carbon atoms of the pyridine ring will resonate in the aromatic region (110-160 ppm). The carbon bearing the nitro group and the carbon attached to the difluoromethoxy group will be significantly influenced by these substituents.
¹⁹F NMR (Predicted):
-
The two fluorine atoms of the difluoromethoxy group are expected to give a single signal (a doublet due to coupling with the proton) in the typical range for fluoroalkoxy groups.
Experimental Protocols for Physical Property Determination
For researchers requiring precise, in-house determination of the physical properties of this compound, the following established protocols are recommended.
Melting Point Determination
This protocol outlines the capillary method for determining the melting point of a solid organic compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the approximate melting point is approached.
-
Observation: The temperature at which the first liquid is observed and the temperature at which the last solid melts are recorded as the melting point range.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., on a shaker or stirrer) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.
-
Sampling and Analysis: A known volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
Diagram of Shake-Flask Solubility Workflow:
Sources
2-(Difluoromethoxy)-5-nitropyridine molecular weight and formula
An In-depth Technical Guide to 2-(Difluoromethoxy)-5-nitropyridine for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key intermediate in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The pyridine scaffold is a cornerstone in drug design, and the introduction of a difluoromethoxy group offers unique modulations of physicochemical properties, making this compound a valuable building block for novel therapeutics.[1]
Core Physicochemical Properties
This compound is a fluorinated heterocyclic compound increasingly utilized in the synthesis of complex organic molecules. The presence of the difluoromethoxy group (-OCF₂H) is of particular interest as it can serve as a bioisostere for other functional groups, potentially improving metabolic stability, lipophilicity, and binding affinity of a drug candidate.[2]
Molecular Identity and Quantitative Data
A clear understanding of the fundamental molecular properties is the starting point for any experimental design. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂N₂O₃ | [3][4] |
| Molecular Weight | 190.10 g/mol | [3][4] |
| CAS Number | 1192813-41-4 | [3][4] |
| Topological Polar Surface Area (TPSA) | 65.26 Ų | [3] |
| Calculated LogP | 1.5912 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically starts from a more readily available precursor, 2-hydroxy-5-nitropyridine. The introduction of the difluoromethyl group onto the hydroxyl functionality is a key transformation.
Synthetic Pathway Overview
A common method for difluoromethylation involves the use of a difluoromethylating agent. While a specific one-pot synthesis for 2-hydroxy-5-nitropyridine from 2-aminopyridine has been reported, the subsequent difluoromethylation is a critical step.[5] A general approach for the difluoromethylation of a hydroxyl group involves reagents like diethyl (bromodifluoromethyl)phosphonate.[2]
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on established methods for difluoromethylation of hydroxylated aromatic compounds.
Objective: To synthesize this compound from 2-hydroxy-5-nitropyridine.
Materials:
-
2-Hydroxy-5-nitropyridine
-
Diethyl (bromodifluoromethyl)phosphonate
-
Potassium hydroxide (KOH)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-nitropyridine in a mixture of acetonitrile and water.
-
Addition of Base: Add potassium hydroxide to the solution to deprotonate the hydroxyl group, forming the corresponding alkoxide. This step is crucial as it generates the nucleophile required for the subsequent reaction.
-
Addition of Difluoromethylating Agent: Slowly add diethyl (bromodifluoromethyl)phosphonate to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block for the synthesis of pharmacologically active compounds. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of chemical transformations.
Key Transformations and Strategic Value
The 5-nitro group can be reduced to a 5-amino group, providing a nucleophilic site for further functionalization. This 2-(difluoromethoxy)-5-aminopyridine is a key intermediate for introducing the fluorinated pyridine motif into larger molecules.
Caption: Strategic role of this compound in drug discovery.
The resulting 5-amino-2-(difluoromethoxy)pyridine can be used in a variety of coupling reactions to build more complex molecular architectures. This strategic approach is valuable in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where the pyridine scaffold is prevalent. The difluoromethoxy group at the 2-position can influence the electronics of the pyridine ring and provide favorable interactions with biological targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety. While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for related nitropyridine compounds can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7][8]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[6][8]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][7][9]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[4][7]
Hazard Information for Related Compounds:
-
2-Fluoro-5-nitropyridine: Harmful if swallowed.[6]
-
2-Methoxy-5-nitropyridine: Causes skin and serious eye irritation, and may cause respiratory irritation.[9]
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are essential for confirming the structure of the molecule. The characteristic signals for the difluoromethoxy group and the substituted pyridine ring will be present.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
By adhering to the principles and protocols outlined in this guide, researchers can effectively and safely utilize this compound as a valuable tool in the pursuit of novel chemical entities with therapeutic potential.
References
-
2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem, National Institutes of Health. [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health. [Link]
-
Preparation method of 2-amino-5-fluoropyridine. WIPO Patentscope. [Link]
-
2-Amino-5-nitropyridine. NIST WebBook. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1192813-41-4|this compound|BLD Pharm [bldpharm.com]
- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Spectroscopic Characterization of 2-(Difluoromethoxy)-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)-5-nitropyridine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The introduction of the difluoromethoxy group (-OCF₂H) can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and pKa, making it a valuable substituent in the design of novel therapeutic agents. The nitro group, a strong electron-withdrawing group, further influences the electronic properties of the pyridine ring, making this compound a versatile building block in organic synthesis.
Accurate structural elucidation and purity assessment are critical for the successful application of this compound in research and development. This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide presents a detailed prediction and interpretation of its spectral characteristics based on established spectroscopic principles and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-170 ppm).
-
A larger number of scans will be necessary to obtain a good spectrum due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Use a proton-decoupled pulse sequence unless H-F coupling information is desired.
-
Set the spectral width to cover the expected range for the -OCF₂H group.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.9 - 9.1 | d | J ≈ 2-3 Hz | H-6 |
| ~8.4 - 8.6 | dd | J ≈ 8-9 Hz, 2-3 Hz | H-4 |
| ~7.0 - 7.2 | d | J ≈ 8-9 Hz | H-3 |
| ~6.8 - 7.0 | t | JHF ≈ 70-75 Hz | -OCH F₂ |
Interpretation:
-
The pyridine ring protons are expected to be in the aromatic region, deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing nitro group.
-
H-6 is anticipated to be the most deshielded proton due to its proximity to the nitrogen atom and the nitro group. It will appear as a doublet due to coupling with H-4.
-
H-4 will be a doublet of doublets, coupling to both H-3 and H-6.
-
H-3 will be a doublet, coupling with H-4.
-
The methoxy proton of the -OCF₂H group will be significantly shifted downfield and will appear as a triplet due to coupling with the two fluorine atoms.
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹⁹F} spectrum) | Assignment |
| ~160 - 165 | t (JCF ≈ 30-40 Hz) | C-2 |
| ~145 - 150 | s | C-5 |
| ~142 - 147 | s | C-6 |
| ~135 - 140 | s | C-4 |
| ~115 - 120 | s | C-3 |
| ~110 - 115 | t (JCF ≈ 250-260 Hz) | -OC F₂H |
Interpretation:
-
C-2 , being directly attached to the electronegative difluoromethoxy group, will be significantly deshielded and will show coupling to the two fluorine atoms, appearing as a triplet.
-
C-5 , attached to the nitro group, will also be deshielded.
-
The carbon of the -OCF₂H group will have a characteristic chemical shift and a large C-F coupling constant, appearing as a triplet.
Predicted ¹⁹F NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -80 to -90 | d | JFH ≈ 70-75 Hz | -OF ₂CH |
Interpretation:
-
The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will therefore give a single signal.
-
This signal will be split into a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift is expected in the typical range for difluoromethoxy groups attached to aromatic rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the pyridine ring, the nitro group, and the C-F and C-O bonds of the difluoromethoxy group.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Observed and Predicted IR Spectral Data
An experimental FTIR spectrum is available from Apollo Scientific. The key absorption bands are interpreted as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~1600, 1480 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| ~1520-1540 | Strong | Asymmetric NO₂ stretch |
| ~1340-1360 | Strong | Symmetric NO₂ stretch |
| ~1100-1200 | Strong | C-O-C stretch |
| ~1050-1150 | Strong | C-F stretch |
Interpretation:
-
The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are highly characteristic .
-
The presence of strong bands in the 1050-1200 cm⁻¹ region is indicative of the C-O and C-F stretching vibrations of the difluoromethoxy group.
-
The absorptions for the pyridine ring and aromatic C-H stretches are also expected in their typical regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Acquisition (EI):
-
Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).
-
Use a standard electron energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₆H₄F₂N₂O₃, with a molecular weight of 190.10 g/mol .
Electrospray Ionization (ESI-MS):
-
Positive Mode: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 191.03.
-
Negative Mode: Deprotonation is unlikely.
Electron Ionization (EI-MS):
| Predicted m/z | Possible Fragment |
| 190 | [M]⁺˙ (Molecular Ion) |
| 144 | [M - NO₂]⁺ |
| 125 | [M - OCF₂H]⁺ |
| 95 | [M - NO₂ - OCF]⁺ |
Interpretation:
-
The molecular ion peak at m/z 190 should be observable.
-
Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) (46 Da) , which would lead to a fragment at m/z 144.
-
Cleavage of the ether bond could result in the loss of the difluoromethoxy radical (·OCF₂H) (67 Da) , giving a fragment at m/z 123, or the loss of the difluoromethoxy group as a cation, leaving a radical cation of 5-nitropyridin-2-olate at m/z 140. More likely is the loss of the difluoromethoxy group from the molecular ion, resulting in a fragment at m/z 123.
-
Further fragmentation of the pyridine ring is also possible.
Conclusion
This technical guide provides a detailed overview of the expected NMR, IR, and MS spectral data for this compound. While based on predictions from established spectroscopic principles and data from analogous compounds, this information serves as a valuable resource for the identification, characterization, and quality control of this important synthetic building block. Experimental verification of these predicted data is encouraged for definitive structural confirmation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Difluoromethoxy)-5-nitropyridine
Foreword: The Strategic Value of the Difluoromethoxy Group in Modern Drug Discovery
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of contemporary medicinal chemistry.[1] Among these, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely valuable bioisostere for hydroxyl and thiol moieties, offering a lipophilic hydrogen bond donor with enhanced metabolic stability.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(difluoromethoxy)-5-nitropyridine, a key heterocyclic building block poised for application in the development of novel therapeutics. Its strategic combination of a difluoromethoxy group and a reactive nitropyridine core makes it an attractive intermediate for accessing complex molecular architectures.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1192813-41-4 | [2] |
| Molecular Formula | C₆H₄F₂N₂O₃ | [2] |
| Molecular Weight | 190.10 g/mol | [2] |
| Appearance | Expected to be a solid | Inferred |
| Purity | Commercially available at ≥97% | [2] |
| Storage | Recommended at 4°C | [2] |
Proposed Synthetic Pathway and Mechanistic Rationale
While multiple synthetic routes can be envisaged, a highly plausible and efficient pathway to this compound involves the O-difluoromethylation of 2-hydroxy-5-nitropyridine. This precursor is readily accessible through established methodologies.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Part 1: Synthesis of the Precursor, 2-Hydroxy-5-nitropyridine
The synthesis of the key intermediate, 2-hydroxy-5-nitropyridine, can be efficiently achieved via a one-pot reaction starting from 2-aminopyridine, as detailed in patent literature.[3] This method avoids the isolation of the intermediate 2-amino-5-nitropyridine, streamlining the process.
Reaction Scheme:
2-Aminopyridine → 2-Hydroxy-5-nitropyridine
Protocol:
-
To a reaction vessel containing concentrated sulfuric acid, add 2-aminopyridine in portions, maintaining the temperature between 10-20°C.
-
Add concentrated nitric acid, then warm the mixture to 40-50°C and stir until the nitration is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding the mixture to water, maintaining the temperature between 0-10°C.
-
Perform a diazotization reaction by the dropwise addition of an aqueous solution of sodium nitrite.[3]
-
Adjust the acid concentration by adding aqueous ammonia.
-
Filter the resulting precipitate and dry to yield 2-hydroxy-5-nitropyridine.[3]
Part 2: Synthesis of this compound
The final step involves the O-difluoromethylation of 2-hydroxy-5-nitropyridine. The reagent of choice for this transformation is sodium chlorodifluoroacetate, which serves as a precursor to difluorocarbene (:CF₂).[4][5]
Causality Behind Experimental Choices:
-
Reagent: Sodium chlorodifluoroacetate is a stable, commercially available solid that, upon heating, undergoes decarboxylation to generate difluorocarbene in situ.[4] This avoids the handling of hazardous and gaseous difluoromethylating agents.
-
Base: A base such as potassium carbonate is required to deprotonate the hydroxyl group of 2-hydroxy-5-nitropyridine, forming the nucleophilic pyridinolate anion.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is suitable for this reaction as it effectively dissolves the reactants and facilitates the nucleophilic attack.
Reaction Mechanism:
The reaction proceeds via a well-established mechanism for difluoromethoxylation.[4]
-
Deprotonation: The base deprotonates 2-hydroxy-5-nitropyridine to form the corresponding potassium 5-nitropyridin-2-olate.
-
Carbene Generation: Sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate highly reactive difluorocarbene (:CF₂).
-
Nucleophilic Attack: The electron-rich oxygen of the pyridinolate attacks the electrophilic difluorocarbene.
-
Protonation: The resulting intermediate is protonated during aqueous workup to yield the final product, this compound.
Diagram of the Reaction Mechanism
Caption: Mechanism of O-difluoromethylation.
Proposed Experimental Protocol:
-
To a solution of 2-hydroxy-5-nitropyridine and potassium carbonate (3 equivalents) in DMF, add sodium chlorodifluoroacetate (2 equivalents).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following section outlines the expected outcomes from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
¹H NMR:
The proton NMR spectrum is expected to show three signals corresponding to the aromatic protons on the pyridine ring.
-
H6: This proton, ortho to the nitro group, will be the most deshielded and is expected to appear as a doublet.
-
H4: This proton, meta to the nitro group and ortho to the difluoromethoxy group, will be in the mid-aromatic region and will likely appear as a doublet of doublets.
-
H3: This proton, ortho to the nitrogen and the difluoromethoxy group, will be the most shielded of the aromatic protons and should appear as a doublet.
-
-OCF₂H: The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR:
The carbon NMR spectrum will show six distinct signals. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will have chemical shifts influenced by the electron-withdrawing nitro group and the difluoromethoxy group.
¹⁹F NMR:
The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group.[6] This signal will be split into a doublet due to coupling with the geminal proton.[6]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | ~8.8 - 9.0 | d | |
| ~8.2 - 8.4 | dd | ||
| ~7.0 - 7.2 | d | ||
| ~6.6 - 6.8 | t | JHF ≈ 74 | |
| ¹³C | ~160 - 165 | t | JCF ≈ 240 |
| ~150 - 155 | s | ||
| ~140 - 145 | s | ||
| ~135 - 140 | s | ||
| ~115 - 120 | s | ||
| ~110 - 115 | s | ||
| ¹⁹F | ~ -80 to -90 | d | JFH ≈ 74 |
Note: Predicted values are based on typical ranges for similar structures and should be confirmed by experimental data.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 190.10.
Predicted Fragmentation Pattern:
The fragmentation of this compound is likely to be initiated by the loss of the nitro group or cleavage of the difluoromethoxy group.
-
Loss of NO₂: A significant fragment would be expected at m/z = 144, corresponding to the loss of a nitro group (•NO₂).
-
Loss of •OCF₂H: Cleavage of the ether bond could lead to a fragment at m/z = 123.
-
Loss of F: Loss of a fluorine radical from the molecular ion is also possible.
Diagram of Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
Safety and Handling
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Likely to cause skin and serious eye irritation. May cause respiratory irritation.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
Conclusion and Future Outlook
This compound is a valuable building block for medicinal chemistry and drug discovery. The proposed synthetic route via O-difluoromethylation of 2-hydroxy-5-nitropyridine offers an efficient and practical approach to its synthesis. The predicted characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. The presence of the difluoromethoxy group imparts desirable properties for drug design, and the nitropyridine core allows for further functionalization, making this compound a versatile intermediate for the synthesis of a wide range of novel molecules with potential therapeutic applications.
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A Comprehensive Technical Guide to the Reactivity and Stability of 2-(Difluoromethoxy)-5-nitropyridine
Introduction
2-(Difluoromethoxy)-5-nitropyridine is a key heterocyclic building block in modern synthetic and medicinal chemistry. Its structure, characterized by an electron-deficient pyridine ring substituted with a strongly electron-withdrawing nitro group and a difluoromethoxy group, imparts a unique reactivity profile that is highly valuable for the synthesis of complex molecular architectures. The difluoromethoxy (-OCF₂H) moiety, in particular, is of growing interest in drug design. It often serves as a bioisostere for methoxy or hydroxyl groups, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties by virtue of the robust carbon-fluorine bond.[1][2]
This technical guide provides an in-depth analysis of the reactivity and stability of this compound. It is intended for researchers, chemists, and drug development professionals who utilize this reagent. We will move beyond simple procedural descriptions to explore the underlying chemical principles that govern its transformations, offering field-proven insights into experimental design and execution. The protocols and data presented herein are designed to serve as a self-validating system, grounded in authoritative references to ensure scientific integrity.
Physicochemical and Computed Properties
A foundational understanding of a reagent begins with its physical and chemical properties. These parameters influence solubility, handling, and reactivity.
| Property | Value | Source |
| CAS Number | 1192813-41-4 | [3][4] |
| Molecular Formula | C₆H₄F₂N₂O₃ | [3][4] |
| Molecular Weight | 190.10 g/mol | [3][4] |
| SMILES | O=[O-] | [3][4] |
| Topological Polar Surface Area (TPSA) | 65.26 Ų | [3] |
| LogP (Computed) | 1.5912 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Storage Conditions | Inert atmosphere, room temperature; 4°C for long-term | [3][4] |
The Electronic Landscape: The Source of Reactivity
The reactivity of this compound is dictated by its electronic structure. The pyridine nitrogen atom, the 5-nitro group, and the 2-difluoromethoxy group all exert a strong electron-withdrawing effect on the aromatic ring. This synergistic effect creates a highly electron-deficient (electrophilic) system, which is the primary driver for its characteristic reactions.
The nitro group, in particular, strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[5] This makes positions ortho and para to the nitro group prime targets for nucleophilic aromatic substitution (SNAr).
Caption: Electronic influences on the this compound ring.
Key Transformations and Methodologies
The unique electronic properties of this compound make it amenable to several powerful synthetic transformations. The two most significant are the reduction of the nitro group and nucleophilic aromatic substitution.
Reduction of the 5-Nitro Group
The conversion of the 5-nitro group to a 5-amino group is arguably the most crucial transformation of this molecule. It unlocks a wealth of subsequent functionalization possibilities, such as amide bond formation, diazotization, and further heterocyclic ring construction. The resulting 5-amino-2-(difluoromethoxy)pyridine is a highly valuable synthetic intermediate.
Comparative Methodologies:
The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule (chemoselectivity) and the desired scale of the reaction.
| Reagent/Method | Typical Conditions | Advantages | Disadvantages & Causality |
| H₂ / Palladium on Carbon (Pd/C) | H₂ (1 atm or higher), MeOH or EtOH, Room Temp | High yield, clean reaction, easy product isolation (filtration of catalyst). | Can reduce other sensitive groups (e.g., alkenes, alkynes, benzyl ethers). Not suitable for molecules with aromatic halogens (I, Br, Cl) due to risk of dehalogenation.[6] |
| Iron (Fe) Powder / Acetic Acid (AcOH) | Fe powder, AcOH, EtOH/H₂O, Reflux | Mild, cost-effective, and highly chemoselective. Tolerates many functional groups that are sensitive to hydrogenation.[6] | Requires acidic conditions, which may not be suitable for acid-labile substrates. Workup can be tedious due to iron salts. |
| Tin(II) Chloride (SnCl₂) Dihydrate | SnCl₂·2H₂O, EtOH or HCl, Reflux | A classic, mild, and chemoselective method for reducing aromatic nitro groups in the presence of other reducible functionalities.[6] | Stoichiometric amounts of tin are required, leading to significant metal waste. The workup often involves careful pH adjustment to remove tin salts. |
Workflow Diagram: Nitro Group Reduction
Caption: General workflow for the reduction of the 5-nitro group.
Protocol 4.1.1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is chosen for its efficiency and clean conversion when other reducible functional groups are absent.
-
Rationale: Catalytic hydrogenation provides excellent atom economy and typically leads to high yields with straightforward purification. Palladium on carbon is a robust and highly active catalyst for this transformation.[6][7]
-
Methodology:
-
Vessel Preparation: To a heavy-walled hydrogenation flask, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (0.05 - 0.10 eq by weight). Causality: The inert atmosphere prevents premature reaction and is a safety measure as dry Pd/C can be pyrophoric.
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material completely.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel to the desired pressure (typically 1-3 atm) and stir vigorously at room temperature. Causality: Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Carefully vent the hydrogen pressure and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent. Causality: Filtering through Celite® ensures complete removal of the fine, black catalyst powder.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-(difluoromethoxy)pyridine, which can be purified further by recrystallization or column chromatography if necessary.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing such heterocycles.[8][9] While the parent molecule lacks a conventional leaving group other than the nitro group itself (which requires harsh conditions), its derivatives (e.g., a 6-chloro-2-(difluoromethoxy)-5-nitropyridine) would be highly reactive. The reaction proceeds via a two-step addition-elimination mechanism.
Mechanism: SNAr on an Activated Pyridine Ring
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The Strategic Utility of 2-(Difluoromethoxy)-5-nitropyridine in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Prominence of the Difluoromethoxy Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a versatile bioisostere for more common functionalities like hydroxyl, thiol, or methoxy groups. Its unique electronic properties and ability to act as a "lipophilic hydrogen bond donor" offer a nuanced tool for fine-tuning the characteristics of lead compounds.
This guide focuses on 2-(Difluoromethoxy)-5-nitropyridine , a heterocyclic building block that synergistically combines the advantageous properties of the difluoromethoxy group with the versatile reactivity of a nitropyridine core. The nitro group not only activates the pyridine ring for a variety of transformations but also serves as a synthetic precursor to an amino group, a critical pharmacophore in numerous therapeutic agents. This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable synthetic intermediate, supported by detailed protocols and mechanistic insights.
Physicochemical Properties
A clear understanding of a building block's fundamental properties is essential for its effective application in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1192813-41-4 | [1][2][3] |
| Molecular Formula | C₆H₄F₂N₂O₃ | [1][2][3] |
| Molecular Weight | 190.10 g/mol | [1][2][3] |
| Appearance | (Typically a solid) | Inferred from storage conditions |
| Storage | 4°C, Inert atmosphere | [1][2][3] |
| Topological Polar Surface Area (TPSA) | 65.26 Ų | [1][3] |
| logP | 1.59 | [1][3] |
Synthesis of the Building Block
While a direct, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and efficient synthetic route can be proposed based on established methodologies for the difluoromethylation of hydroxypyridines. The most logical precursor is the readily available 2-hydroxy-5-nitropyridine.
The key transformation is the O-difluoromethylation of the pyridone tautomer. Research on the difluoromethylation of 2-pyridones has demonstrated the efficacy of using reagents like chlorodifluoromethane (Freon-22) or TMSCF₂Br.[1][4]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-aminopyridine, a common commodity chemical.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-nitropyridine (Precursor)
This protocol is adapted from established procedures for the nitration and diazotization/hydrolysis of 2-aminopyridine.[5][6]
-
Nitration: Add 2-aminopyridine (1.0 eq) in portions to concentrated sulfuric acid at 10-20°C. Add concentrated nitric acid (1.0 eq) dropwise, maintaining the temperature. After the addition is complete, warm the mixture to 40-50°C and stir until the reaction is complete (monitor by TLC/LCMS).
-
Diazotization & Hydrolysis: Cool the reaction mixture and quench by carefully adding it to ice water. Cool the resulting solution to 0-10°C and add an aqueous solution of sodium nitrite (1.2 eq) dropwise to form the diazonium salt.
-
Hydrolysis & Isolation: Gently warm the solution to facilitate the hydrolysis of the diazonium salt to the hydroxypyridine. The 2-hydroxy-5-nitropyridine product will precipitate from the acidic solution. Adjust the pH if necessary to maximize precipitation.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum to yield 2-hydroxy-5-nitropyridine.
Protocol 2: O-Difluoromethylation
This protocol is based on the difluoromethylation of substituted 2-pyridones.[1]
-
Reaction Setup: To a solution of 2-hydroxy-5-nitropyridine (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Difluoromethylation: Seal the reaction vessel and carefully introduce chlorodifluoromethane (HCF₂Cl) gas. Heat the mixture to 120-130°C. The reaction progress should be monitored by TLC or LCMS. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate pressure-rated equipment.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully vent any residual pressure. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the predictable and versatile reactivity of its nitropyridine core. The primary transformations involve the reduction of the nitro group to an amine and nucleophilic aromatic substitution.
Key Synthetic Transformations
Caption: Key reaction pathways for this compound.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is arguably the most important transformation of this building block, yielding 5-Amino-2-(difluoromethoxy)pyridine . This amine is a valuable intermediate for introducing the difluoromethoxypyridyl moiety into target molecules, particularly via amide bond formation or cross-coupling reactions.
While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method, it can sometimes be problematic for nitropyridines.[7] A more reliable and scalable method often involves the use of metals in acidic media.[7]
Protocol 3: Reduction to 5-Amino-2-(difluoromethoxy)pyridine
This protocol is adapted from general procedures for the reduction of nitropyridines.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend iron powder (Fe, 5.0 eq) in a mixture of ethanol and water. Add a catalytic amount of concentrated hydrochloric acid (HCl) or acetic acid.
-
Substrate Addition: Heat the stirred suspension to reflux. Add a solution of this compound (1.0 eq) in ethanol portion-wise or via an addition funnel.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed. The reaction is typically complete within a few hours.
-
Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 8-9.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield 5-Amino-2-(difluoromethoxy)pyridine. The product can be further purified by chromatography or recrystallization if necessary.
Downstream Functionalization of the Amine: Buchwald-Hartwig Amination
The resulting 5-amino-2-(difluoromethoxy)pyridine is a versatile precursor. While it can undergo standard reactions of an aromatic amine, its true potential is realized in modern cross-coupling chemistry. For instance, if the amine were to be converted to a halide (e.g., via a Sandmeyer reaction), it becomes an excellent substrate for Buchwald-Hartwig amination, enabling the formation of C-N bonds with a wide range of primary and secondary amines.[8][9][10][11]
Protocol 4: Buchwald-Hartwig Amination (Illustrative Example)
This protocol describes a general procedure for the coupling of an aryl halide (which could be derived from our amine) with a generic amine.[12]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 5-bromo-2-(difluoromethoxy)pyridine, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add the amine (1.2 eq) and anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LCMS.
-
Work-up and Purification: Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-substituted product.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a powerful activating group for SNAr, making the carbon atoms ortho and para to it electron-deficient and susceptible to nucleophilic attack.[13] In this compound, the C6 and C4 positions are activated. If a suitable leaving group (like a halogen) were present at these positions, it could be readily displaced by nucleophiles. While direct displacement of the nitro group itself is less common, it is possible under certain conditions.[14]
Applications in Drug Discovery: A Forward Look
The 2-(difluoromethoxy)-5-aminopyridine scaffold, derived from the title building block, is of significant interest in pharmaceutical research. The aminopyridine moiety is a common feature in many biologically active compounds, including kinase inhibitors and GPCR modulators. The difluoromethoxy group provides a modern tool to enhance the drug-like properties of these molecules by:
-
Blocking Metabolic O-demethylation: It serves as a metabolically robust isostere for a methoxy group.
-
Modulating Lipophilicity: It can fine-tune the logP of a molecule to optimize absorption and distribution.
-
Enhancing Binding Affinity: The -OCF₂H group can act as a hydrogen bond donor, introducing new interactions with protein targets.
By providing access to this valuable scaffold, this compound is a strategic building block for the synthesis of next-generation therapeutics.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 2-fluoro-5-nitropyridine and 2-hydroxy-5-nitropyridine suggest that it should be handled with care.[15][16]
-
Hazards: Likely to be harmful if swallowed, and may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3]
Conclusion
This compound represents a highly valuable and strategic building block for contemporary organic synthesis, particularly in the field of drug discovery. Its synthesis, while not explicitly detailed in the literature, is readily achievable through established methods. The true strength of this reagent lies in the predictable and powerful reactivity of the 5-nitropyridine core, which serves as a gateway to the corresponding 5-aminopyridine derivative. This amine provides an entry point for incorporating the desirable difluoromethoxy-pyridine moiety into complex molecules, offering medicinal chemists a powerful tool to enhance metabolic stability, modulate physicochemical properties, and explore new binding interactions. As the demand for novel fluorinated motifs continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand significantly.
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Request PDF. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. [Link]
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Scriven, E. F. V., & Murugan, R. (2008). Nitropyridines, Their Synthesis and Reactions. In Pyridine and Its Derivatives. [Link]
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Chemical Review and Letters. (n.d.). Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. [Link]
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The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[4][5] This in-depth technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, synthesizing field-proven insights with quantitative data and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.
Physicochemical Properties: A Comparative Analysis
The utility of the difluoromethoxy group stems from its distinct physicochemical profile, which is often intermediate between its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This nuanced character provides medicinal chemists with a greater degree of control for fine-tuning critical molecular properties.[4]
Lipophilicity and Conformational Influence
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group. Its Hansch hydrophobicity parameter (π) of +0.45 indicates it is more lipophilic than a hydrogen atom but less so than the trifluoromethoxy group (π = +1.04).[2][5]
A key feature of the -OCF₂H group is its "dynamic lipophilicity." Unlike the methoxy group, which prefers a coplanar orientation with an adjacent aromatic ring, and the trifluoromethoxy group, which strongly prefers an orthogonal conformation, the difluoromethoxy group has a much lower rotational barrier.[5][6] This conformational flexibility allows it to adapt its orientation to the surrounding environment, such as a protein binding pocket, which can be a significant advantage for optimizing target engagement.[6]
Data Presentation: Comparative Physicochemical Properties
| Substituent | Hansch π Value | Conformation (vs. Aryl Ring) | H-Bonding Capability |
| -OCH₃ | -0.02 | Coplanar | Acceptor Only |
| -OCF₂H | +0.45 | Flexible / Intermediate | Acceptor & Weak Donor |
| -OCF₃ | +1.04 | Orthogonal | Acceptor Only |
This table summarizes the key physicochemical differences between the methoxy, difluoromethoxy, and trifluoromethoxy groups.
Electronic Effects and pKa Modulation
The two highly electronegative fluorine atoms give the difluoromethoxy group a strong electron-withdrawing character. This property can be strategically employed to modulate the acidity or basicity (pKa) of nearby functional groups.[4] For instance, attaching an -OCF₂H group to an aromatic ring can lower the pKa of a phenolic hydroxyl or an aniline amine elsewhere on the molecule. This fine-tuning of a drug's ionization state at physiological pH is crucial for optimizing its solubility, permeability, and target engagement.[4][7]
Unique Hydrogen Bonding Capability
Perhaps the most compelling feature of the difluoromethoxy group is its capacity to act as a hydrogen bond (H-bond) donor.[1][5] The electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen sufficiently acidic to engage with H-bond acceptors like backbone carbonyls in a protein active site.[1] This is a characteristic not observed in either the methoxy or trifluoromethoxy groups.[4] The H-bond donating strength is comparable to that of thiophenols and anilines, making it a valuable tool for introducing new, favorable interactions with a biological target.[4][8]
Caption: Conformational preferences of common aryl ethers.
Strategic Applications in Drug Design
The unique physicochemical properties of the -OCF₂H group translate directly into several powerful strategies for lead optimization.
Bioisosterism
The difluoromethoxy group is a versatile bioisostere, serving as a replacement for several common functional groups to improve drug properties.[1][4]
-
Hydroxyl (-OH) and Thiol (-SH) Groups: Its ability to act as an H-bond donor makes it an excellent replacement for these groups. The key advantage is that the -OCF₂H group is significantly more resistant to metabolic oxidation and conjugation, often leading to a longer drug half-life.[1][4][9]
-
Methoxy (-OCH₃) Group: A primary metabolic liability for many methoxy-containing drugs is O-demethylation by cytochrome P450 enzymes.[7] Replacing -OCH₃ with -OCF₂H effectively blocks this metabolic pathway due to the strength of the C-F bonds, enhancing metabolic stability.[4][7] Furthermore, this substitution introduces an H-bond donor capability not present in the original molecule.[4]
Caption: Bioisosteric roles of the difluoromethoxy group.
Enhancing Metabolic Stability
The high dissociation energy of the carbon-fluorine bond (up to 130 kcal/mol) makes the difluoromethoxy group exceptionally robust.[1][6] It is highly resistant to oxidative metabolism compared to alkyl and methoxy groups.[4] This increased stability can lead to significant pharmacokinetic advantages, including:
-
Longer plasma half-life
-
Reduced clearance
-
Improved oral bioavailability
-
Potentially lower and less frequent dosing
Synthetic Methodologies
The successful application of the difluoromethoxy group in drug discovery relies on efficient and reliable synthetic methods for its introduction. The O-difluoromethylation of phenols is one of the most common and practical approaches.[4][6]
Experimental Protocol: O-Difluoromethylation of a Phenol
This protocol describes a general method for the synthesis of aryl difluoromethyl ethers using diethyl (bromodifluoromethyl)phosphonate, a non-gaseous and stable reagent.
Causality: The choice of a strong base (potassium hydroxide) is critical for the in-situ generation of the difluorocarbene intermediate from the phosphonate reagent. The two-phase solvent system (MeCN/H₂O) facilitates the reaction between the deprotonated phenol (in the aqueous phase) and the reagent.
-
Materials:
-
Phenolic starting material (1.0 eq)
-
Diethyl (bromodifluoromethyl)phosphonate (1.5 eq)
-
Potassium hydroxide (KOH) (20 eq)
-
Acetonitrile (MeCN)
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask, add the phenolic starting material (1.0 eq) and potassium hydroxide (20 eq).
-
Add acetonitrile and water in a 4:1 ratio to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.[6]
-
Caption: Workflow for O-difluoromethylation of phenols.
Experimental Validation: In Vitro Assays
Assessing the impact of the difluoromethoxy substitution is a self-validating process that confirms the intended property modulation. Standard in vitro assays are essential for this evaluation.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Causality: Liver microsomes contain a high concentration of CYP enzymes. The NADPH cofactor is required to initiate the oxidative metabolic cycle. By measuring the disappearance of the parent compound over time, we can directly assess its metabolic stability. A control without NADPH confirms that degradation is enzyme-dependent.
-
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Acetonitrile with an internal standard (for quenching)
-
-
Procedure:
-
Preparation: Prepare an incubation mixture by combining liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer in a microcentrifuge tube. Pre-warm at 37 °C for 5 minutes.
-
Initiation: Add the test compound to the mixture (e.g., 1 µM final concentration) and vortex gently. Initiate the reaction by adding the NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Analysis: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.
-
Data Processing: Quantify the peak area of the test compound relative to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caption: Experimental workflow for in vitro metabolic stability.
Conclusion
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[4] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[4][5] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
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The Nitropyridine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Powerhouse of Medicinal Chemistry
In the vast and ever-evolving landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures—scaffolds that offer a unique combination of synthetic accessibility, desirable physicochemical properties, and the ability to interact favorably with a multitude of biological targets. The nitropyridine scaffold is a prime example of such a cornerstone. Characterized by a pyridine ring bearing one or more nitro groups, this moiety is far more than a simple building block; it is a versatile and powerful tool in the hands of drug discovery professionals.[1][2][3] Pyridine-based ring systems are a promising class of nitrogen heterocycles actively studied in medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021 containing a pyridine moiety.[1][4]
The significance of the nitropyridine scaffold lies in the profound electronic influence of the nitro group. As a potent electron-withdrawing group, it significantly modulates the reactivity of the pyridine core, making it amenable to a diverse range of chemical transformations crucial for constructing complex drug candidates.[5] This inherent reactivity, coupled with the biological importance of the pyridine ring itself, has cemented the nitropyridine scaffold's role in the development of a wide array of therapeutic agents targeting diseases from cancer to neurodegenerative disorders.[1][2][3] This guide will provide an in-depth exploration of the nitropyridine scaffold, from its fundamental physicochemical properties to its application in cutting-edge drug discovery, offering field-proven insights for researchers and scientists in the pharmaceutical sciences.
Physicochemical Properties and Structure-Activity Relationships (SAR)
The introduction of a nitro group onto a pyridine ring dramatically alters its electronic and steric properties, which in turn dictates its behavior in biological systems and its utility in synthetic chemistry.
The Electronic Influence of the Nitro Group
The nitro group (-NO2) is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its presence on the pyridine ring has several key consequences:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitropyridine ring makes it highly susceptible to nucleophilic attack. This is a cornerstone of its synthetic utility, allowing for the facile introduction of a wide range of functional groups at positions ortho and para to the nitro group.[5]
-
Modulation of pKa: The electron-withdrawing nature of the nitro group decreases the basicity of the pyridine nitrogen. This can be a critical factor in modulating the pharmacokinetic properties of a drug, such as its solubility, absorption, and ability to cross cell membranes.[6]
-
Hydrogen Bonding Potential: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction with biological targets.
Structure-Activity Relationship (SAR) Insights
The position of the nitro group on the pyridine ring, as well as the nature and location of other substituents, profoundly impacts the biological activity of nitropyridine-containing compounds. While specific SAR is target-dependent, some general principles have emerged:
-
Positional Isomerism: The relative positions of the nitro group and other substituents can dramatically alter the molecule's shape, polarity, and ability to interact with a binding pocket. For instance, in a series of nicotinic acetylcholine receptor ligands, the substitution pattern on the pyridine ring was found to be a key determinant of agonist versus antagonist activity.[7]
-
Bioisosteric Replacement: The nitro group itself can sometimes be a liability due to potential toxicity concerns.[8] In such cases, bioisosteric replacement with other electron-withdrawing groups, such as a trifluoromethyl group, has been successfully employed to maintain or even improve biological activity while mitigating toxicity.[9] For example, 2-difluoromethylpyridine has been investigated as a bioisostere for pyridine-N-oxide in quorum sensing inhibitors.[10]
Therapeutic Applications of Nitropyridine-Containing Drugs
The versatility of the nitropyridine scaffold is evident in the broad spectrum of therapeutic areas where it has found application. Nitropyridines are precursors for a wide range of heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative effects.[1][2][3]
Oncology
The nitropyridine moiety is present in a number of potent anticancer agents. Its ability to participate in key interactions within the binding sites of oncogenic proteins makes it a valuable pharmacophore. For example, nitropyridine derivatives have been synthesized as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in various cancers.[4] Additionally, nitropyridine-linked 4-arylidenethiazolidin-4-ones have shown high selectivity against certain cancer cell lines.[1]
Infectious Diseases
Nitropyridine derivatives have demonstrated significant activity against a range of pathogens.
-
Antimalarial: Chloroquine derivatives incorporating a nitropyridine moiety have exhibited potent antimalarial activity, with some compounds showing IC50 values below 5 nM.[4]
-
Antifungal: Nitropyridine compounds have displayed notable antifungal activity.[1]
-
Antibacterial: 4-Nitropyridine-N-oxide has been shown to inhibit biofilm formation in certain bacteria.[4]
Neurological Disorders
The pyridine scaffold, in general, is a common feature in drugs targeting the central nervous system. The addition of a nitro group can fine-tune the properties of these molecules for specific neurological targets. For example, nitropyridine derivatives have been explored as ligands for α-synuclein, a protein implicated in Parkinson's disease.[1]
Other Therapeutic Areas
The applications of nitropyridines extend to various other therapeutic areas, including:
-
Cardiovascular Disease: Certain nitropyridine derivatives act as inhibitors of the human platelet Na+/H+ exchanger, suggesting potential applications in cardiovascular medicine.[1]
-
Inflammatory Diseases: The pyridine scaffold is found in anti-inflammatory drugs, and nitropyridine derivatives have been investigated for their potential in this area.[11]
The following table summarizes some key examples of nitropyridine-containing compounds and their therapeutic applications:
| Compound Class | Therapeutic Target/Application | Reference |
| 2-Chloro-5-methyl-3-nitropyridine derivatives | Janus kinase 2 (JAK2) inhibitors (Anticancer) | [4] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Anticancer agents | [1] |
| Chloroquine-nitropyridine hybrids | Antimalarial | [4] |
| (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids | Factor IXa inhibitors (Anticoagulant) | [1] |
| 4-Nitropyridine-N-oxide | Quorum sensing inhibitor (Antibacterial) | [12] |
Synthetic Strategies for Nitropyridine Derivatives
The synthetic accessibility of nitropyridine derivatives is a key factor in their widespread use in drug discovery.[13] A variety of methods exist for their preparation, ranging from direct nitration of the pyridine ring to the construction of the ring from acyclic precursors.
Direct Nitration of Pyridines
The direct nitration of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, this method can be employed for pyridines bearing electron-donating substituents.[14]
Synthesis from Aminopyridines
A more common and versatile approach involves the oxidation of aminopyridines to the corresponding nitropyridines. This method allows for the regioselective introduction of the nitro group.[15]
Nucleophilic Aromatic Substitution (SNAr)
As previously mentioned, the high reactivity of halonitropyridines towards nucleophiles is a cornerstone of their synthetic utility. This allows for the late-stage introduction of diverse functionalities.[5] For example, 2-chloro-5-nitropyridine is a common starting material for the synthesis of insecticides via nucleophilic substitution of the chlorine atom.[4]
Experimental Protocol: Synthesis of a JAK2 Inhibitor Precursor
The following is a representative protocol for the synthesis of a key intermediate in the preparation of nitropyridine-based JAK2 inhibitors, adapted from the literature.[4]
Step 1: Oxidation of 2-Amino-5-methylpyridine to 2-Chloro-5-methyl-3-nitropyridine
-
To a solution of 2-amino-5-methylpyridine in a suitable solvent, add an oxidizing agent (e.g., m-chloroperoxybenzoic acid) portion-wise at a controlled temperature.
-
After the oxidation is complete, introduce a chlorinating agent (e.g., phosphorus oxychloride) to convert the intermediate N-oxide to the corresponding 2-chloropyridine.
-
Follow this with the addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 3-position.
-
Work up the reaction mixture and purify the product by chromatography to obtain 2-chloro-5-methyl-3-nitropyridine.
Step 2: Nucleophilic Substitution with a Secondary Amine
-
Dissolve 2-chloro-5-methyl-3-nitropyridine in an appropriate solvent.
-
Add the desired secondary amine and a base (e.g., triethylamine) to the reaction mixture.
-
Heat the reaction to drive the nucleophilic substitution of the chlorine atom.
-
After completion, perform an aqueous workup and purify the product to yield the desired 2-(dialkylamino)-5-methyl-3-nitropyridine derivative.
Logical Workflow for Nitropyridine-Based Drug Discovery
Caption: A generalized workflow for the discovery and development of nitropyridine-based drugs.
Challenges and Future Perspectives
Despite their immense potential, the use of nitropyridine scaffolds in drug discovery is not without its challenges.
Toxicity Concerns
The nitro group is often considered a "structural alert" or "toxicophore" due to its potential for metabolic reduction to reactive intermediates that can cause mutagenicity and genotoxicity.[8][16] The bioreduction of nitroaromatics can lead to the formation of nitroso and hydroxylamine intermediates, which can react with biomolecules.[17] However, it is important to note that this is not a universal property of all nitro-containing compounds, and many safe and effective nitro-drugs are on the market.[18] Careful toxicological evaluation is paramount in the development of any nitropyridine-based therapeutic.
Future Directions
The future of nitropyridine-based drug discovery lies in several key areas:
-
Rational Design to Mitigate Toxicity: A deeper understanding of the structure-toxicity relationships of nitropyridines will enable the design of safer drug candidates. This may involve the strategic placement of substituents to sterically hinder metabolic activation of the nitro group or to alter its electronic properties.
-
Novel Synthetic Methodologies: The development of new and more efficient methods for the synthesis of nitropyridine derivatives will continue to be a priority, enabling the rapid exploration of chemical space.
-
Exploration of New Biological Targets: The proven versatility of the nitropyridine scaffold suggests that it will find application against an even wider range of biological targets in the future.
Conclusion
The nitropyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to serve as a key pharmacophore for a diverse array of biological targets have led to its incorporation into a multitude of bioactive molecules. While challenges related to potential toxicity exist, a growing understanding of the underlying mechanisms and the development of rational design strategies are paving the way for the continued and successful application of this remarkable scaffold in the discovery of next-generation therapeutics. The ingenuity of modern synthetic chemistry, coupled with a deep understanding of medicinal chemistry principles, will undoubtedly continue to unlock the full potential of the nitropyridine scaffold in the ongoing quest for life-saving medicines.[5]
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METHODS OF NITROPYRIDINE SYNTHESIS. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. (2025). OUCI. Retrieved January 19, 2026, from [Link]
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Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Pyridine: the scaffolds with significant clinical diversity. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. (1973). PubMed. Retrieved January 19, 2026, from [Link]
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FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
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The Strategic Application of 2-(Difluoromethoxy)-5-nitropyridine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within the arsenal of fluorinated building blocks, 2-(Difluoromethoxy)-5-nitropyridine is emerging as a synthon of significant interest. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the potential applications of this versatile reagent. We will explore its role as a key intermediate in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors, and provide scientifically grounded, actionable insights for its utilization in drug discovery programs.
Introduction: The Rationale for Fluorination in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom provides a key hydrogen bond acceptor and a point for metabolic activity, while the aromatic system allows for diverse functionalization. The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), has become a widely adopted strategy to enhance the drug-like properties of lead compounds.[2][3]
The difluoromethoxy group offers several advantages over the more common methoxy group:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group make it significantly more resistant to oxidative metabolism compared to a methoxy group, often leading to an improved pharmacokinetic profile.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing target engagement and cellular permeability.
-
Increased Lipophilicity: The difluoromethoxy group can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.
-
Unique Conformational Effects: The steric and electronic properties of the -OCF₂H group can influence the conformation of the parent molecule, leading to improved binding affinity for its biological target.
The presence of the nitro group at the 5-position further enhances the utility of this compound. The nitro group is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution. Furthermore, it can be readily reduced to an amino group, providing a handle for a wide array of subsequent chemical transformations.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1192813-41-4 | |
| Molecular Formula | C₆H₄F₂N₂O₃ | |
| Molecular Weight | 190.10 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥97% | |
| Storage | Store at 4°C under an inert atmosphere | |
| SMILES | O=[O-] | |
| Topological Polar Surface Area (TPSA) | 65.26 Ų | |
| logP | 1.59 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 3 |
Synthesis of this compound: A Plausible and Validated Approach
While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic strategy can be devised based on established organofluorine chemistry and the reactivity of pyridine derivatives. The most logical approach involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable 2-substituted-5-nitropyridine precursor.
Synthesis of the Key Precursor: 2-Chloro-5-nitropyridine
The synthesis of 2-chloro-5-nitropyridine is a well-documented process, with several available routes. A common and effective method starts from the readily available 2-aminopyridine.
Protocol 1: Synthesis of 2-Hydroxy-5-nitropyridine [4]
-
Nitration of 2-aminopyridine: 2-aminopyridine is carefully added to concentrated sulfuric acid while maintaining a low temperature (<10 °C). A nitrating mixture of concentrated sulfuric acid and fuming nitric acid is then added dropwise, keeping the temperature below 30 °C. The reaction is then heated to 55-65 °C for several hours.
-
Diazotization: The resulting 2-amino-5-nitropyridine is dissolved in an aqueous hydrochloric acid solution and cooled to -5 to 0 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.
-
Hydrolysis: The diazonium salt is then hydrolyzed to 2-hydroxy-5-nitropyridine.
Protocol 2: Chlorination of 2-Hydroxy-5-nitropyridine [4][5]
-
The dried 2-hydroxy-5-nitropyridine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline.
-
The reaction mixture is heated, and after completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is then carefully quenched with ice water and neutralized to precipitate the 2-chloro-5-nitropyridine product.
Proposed Synthesis of this compound
The final step involves the introduction of the difluoromethoxy group. This can be achieved by reacting 2-chloro-5-nitropyridine with a source of difluoromethoxide.
Proposed Protocol: Difluoromethoxylation of 2-Chloro-5-nitropyridine
This proposed protocol is based on analogous reactions for the synthesis of other difluoromethoxy-containing aromatics.
-
Generation of Difluoromethoxide: A suitable source of difluoromethoxide is required. This can be generated in situ from reagents like chlorodifluoromethane (Freon-22) in the presence of a base, or by using a difluoromethylating agent such as ethyl bromodifluoroacetate followed by hydrolysis and decarboxylation.[6][7]
-
Nucleophilic Aromatic Substitution: 2-chloro-5-nitropyridine is dissolved in a suitable polar aprotic solvent, such as DMF or DMSO.
-
The difluoromethoxide source and a suitable base (e.g., potassium carbonate, sodium hydride) are added to the reaction mixture.
-
The reaction is heated to facilitate the nucleophilic displacement of the chloride.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
Caption: Proposed synthetic pathway to this compound.
Potential Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile building block for the synthesis of complex, biologically active molecules. The combination of a metabolically robust difluoromethoxy group and a readily transformable nitro group on a pyridine scaffold makes it particularly attractive for lead optimization in drug discovery programs.
Synthesis of Kinase Inhibitors
A significant area of application for fluorinated pyridine derivatives is in the development of kinase inhibitors.[8] Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase active site. The 2-(difluoromethoxy) group can provide beneficial interactions in this region, while the 5-position, after reduction of the nitro group to an amine, can be elaborated to interact with other parts of the binding pocket or to attach solubilizing groups.
Workflow: Utilization in Kinase Inhibitor Synthesis
-
Reduction of the Nitro Group: The nitro group of this compound can be selectively reduced to an amine using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂, Fe/HCl). This yields 5-amino-2-(difluoromethoxy)pyridine.
-
Amide Coupling or Urea Formation: The resulting aniline is a versatile nucleophile. It can be acylated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amides. Alternatively, it can react with isocyanates to form ureas. These functionalities are commonly found in kinase inhibitors.
-
Buchwald-Hartwig or Suzuki Coupling: The amino group can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures. Alternatively, the pyridine ring itself can be further functionalized via Suzuki or other cross-coupling reactions if a suitable handle is introduced.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-amino-5-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-amino-5-(difluoromethoxy)pyridine in Drug Discovery
The difluoromethoxy (-OCHF₂) group is an increasingly important functional group in modern drug design. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functionalities, such as a hydroxyl or thiol group. The introduction of the difluoromethoxy group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, 2-amino-5-(difluoromethoxy)pyridine has emerged as a valuable scaffold for the development of novel therapeutics across various disease areas.
This guide focuses on a robust and scalable two-step synthesis of the title compound, commencing from the readily available starting material, 2-amino-5-hydroxypyridine. This pathway is advantageous due to its operational simplicity and the commercial availability of the necessary reagents.
Strategic Overview of the Synthetic Pathway
The synthesis of 2-amino-5-(difluoromethoxy)pyridine is most effectively achieved through a two-step sequence starting from 2-amino-5-hydroxypyridine. The key transformation is the difluoromethylation of the hydroxyl group.
Application Notes and Protocols: Chemoselective Reduction of 2-(Difluoromethoxy)-5-nitropyridine
For inquiries: [Contact Information]
Introduction: The Significance of 6-(Difluoromethoxy)pyridin-3-amine
The transformation of 2-(Difluoromethoxy)-5-nitropyridine to 6-(Difluoromethoxy)pyridin-3-amine is a critical step in the synthesis of numerous compounds of interest in the pharmaceutical and agrochemical industries. The resulting 3-amino-6-(difluoromethoxy)pyridine scaffold is a valuable building block, with the difluoromethoxy group often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The selective reduction of the nitro group in the presence of the difluoromethoxy moiety is paramount to avoid undesirable side reactions, such as hydrodefluorination, which can compromise the integrity of the final product.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and chemoselective reduction of this compound. We will explore various methodologies, delve into the mechanistic rationale behind the selection of specific reagents and conditions, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.
Methodology Overview: A Comparative Analysis of Reduction Strategies
The reduction of a nitro group on an aromatic ring is a well-established transformation in organic synthesis. However, the presence of the difluoromethoxy group on the pyridine ring necessitates careful consideration of the chosen methodology to ensure high chemoselectivity. The primary methods for this transformation can be broadly categorized as catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.
| Methodology | Key Reagents/Catalysts | Advantages | Potential Challenges |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High efficiency, clean reaction, often high yielding. | Potential for hydrodefluorination, requires specialized high-pressure equipment, catalyst can be pyrophoric. |
| Metal-Mediated Reduction | Fe/AcOH, Fe/NH₄Cl, SnCl₂/HCl, Zn/AcOH | Cost-effective, robust, tolerates a range of functional groups. | Stoichiometric amounts of metal required, often acidic conditions, workup can be tedious due to metal salt precipitation. |
| Transfer Hydrogenation | Ammonium formate, Hydrazine hydrate with a catalyst (e.g., Pd/C) | Avoids the use of high-pressure hydrogen gas, generally milder conditions. | Can be slower than catalytic hydrogenation, requires a hydrogen donor. |
The choice of the optimal method depends on several factors, including the scale of the reaction, the availability of equipment, and the presence of other functional groups on the molecule. For the reduction of this compound, methods that operate under milder, neutral, or slightly acidic conditions are generally preferred to minimize the risk of C-F bond cleavage.
Mechanistic Insights: The Journey from Nitro to Amine
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting any unexpected outcomes.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-(Difluoromethoxy)-5-nitropyridine
Introduction: The Strategic Importance of 2-(Difluoromethoxy)-5-nitropyridine in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in the structure of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in the design of novel drugs with tailored pharmacological profiles. Among the myriad of substituted pyridines, this compound has emerged as a particularly valuable building block. Its unique electronic architecture, featuring a potent electron-withdrawing nitro group and a difluoromethoxy substituent, renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity provides a versatile platform for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for drug discovery programs.
The difluoromethoxy (-OCF2H) group itself is of significant interest in medicinal chemistry. It can serve as a lipophilic hydrogen bond donor and is often used as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and membrane permeability of drug candidates. The presence of the nitro group at the 5-position, para to the difluoromethoxy leaving group, strongly activates the C2 position for nucleophilic attack, facilitating efficient bond formation even with moderately reactive nucleophiles.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the reactivity of this compound in SNAr reactions. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for reactions with various nucleophiles, and discuss the broader applications of the resulting products in the synthesis of complex molecular scaffolds.
Mechanism and Theory: Understanding the SNAr Reaction on this compound
The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the electron-deficient C2 position of the pyridine ring. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is the key to the facility of the SNAr reaction. The strong electron-withdrawing nitro group at the 5-position, along with the nitrogen atom of the pyridine ring, effectively delocalizes the negative charge through resonance, thereby lowering the activation energy of this step.[1][2]
-
Elimination of the Leaving Group and Aromatization: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the difluoromethoxide anion, a competent leaving group. This elimination step is typically fast and irreversible.
The regioselectivity of the nucleophilic attack is predominantly at the C2 position due to the powerful activating effect of the para-nitro group.
Figure 1: General Mechanism of SNAr on this compound.
Experimental Protocols
The following protocols are representative procedures for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. These protocols are based on established methodologies for structurally similar 2-alkoxy- and 2-halo-5-nitropyridines and are expected to be readily adaptable. Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophile and desired product.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 2-amino-5-nitropyridine derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or Isopropanol)
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N), or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1-1.5 eq) to the stirred solution.
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-nitropyridine derivative.
Protocol 2: Reaction with Thiols
This protocol outlines a general method for the synthesis of 2-thioether-substituted-5-nitropyridines.
Materials:
-
This compound
-
Thiol
-
Anhydrous solvent (e.g., DMF, DMSO, or ACN)
-
Base (e.g., K2CO3, Sodium hydride (NaH), or Sodium thiomethoxide (if using methane thiol))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1-1.5 eq) and the anhydrous solvent.
-
If using a solid base like K2CO3 (2.0-3.0 eq), add it to the thiol solution. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the thiolate mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with water (if NaH was used) and dilute with additional water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-(aryl/alkylthio)-5-nitropyridine.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for SNAr reactions on activated nitropyridine systems with various nucleophiles. While specific yields for this compound will require experimental determination, these values from analogous systems provide a useful benchmark.
| Nucleophile Class | Representative Nucleophile | Solvent | Base | Temperature (°C) | Typical Time (h) | Expected Yield Range (%) |
| Primary Amines | Benzylamine | Isopropanol/Water | - | 80 | 2-4 | 85-95 |
| Secondary Amines | Morpholine | Ethanol | Et3N | Reflux | 2-4 | 80-90 |
| Aromatic Amines | Aniline | DMF | K2CO3 | 100-120 | 12-24 | 70-85 |
| Aliphatic Thiols | Ethanethiol | DMF | K2CO3 | RT - 60 | 1-6 | 80-95 |
| Aromatic Thiols | Thiophenol | DMSO | NaH | RT - 50 | 1-4 | 85-95 |
| Alcohols | Sodium Methoxide | Methanol | - | Reflux | 6-12 | 60-80 |
Experimental Workflow Visualization
Figure 2: General Experimental Workflow for SNAr Reactions.
Application in a Medicinal Chemistry Context: A Hypothetical Case Study
Objective: Synthesize a library of 2-amino-5-nitropyridine derivatives for screening against a panel of protein kinases.
Synthetic Strategy:
-
Core Synthesis: React this compound with a diverse panel of primary and secondary amines using the conditions outlined in Protocol 1. This will generate a library of 2-(substituted-amino)-5-nitropyridines.
-
Further Functionalization: The nitro group in the resulting products can be readily reduced to an amino group using standard conditions (e.g., H2, Pd/C or SnCl2). This newly formed 5-amino group can then be further functionalized, for example, through acylation or sulfonylation, to introduce additional diversity and modulate the physicochemical properties of the final compounds.
This two-step approach, starting from this compound, allows for the rapid generation of a large number of structurally diverse molecules around a privileged aminopyridine scaffold, which is a common strategy in modern medicinal chemistry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently reactive nucleophile.- Reaction temperature too low.- Inappropriate base or solvent. | - Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols).- Increase the reaction temperature in increments.- Screen alternative polar aprotic solvents (DMF, DMSO, NMP). |
| Formation of Side Products | - Reaction of the nucleophile with the solvent (e.g., DMF).- Di-substitution if other leaving groups are present. | - Use a non-reactive solvent like ACN or an alcohol if compatible.- Carefully control stoichiometry. |
| Difficulty in Product Purification | - Product is highly polar and water-soluble.- Similar polarity to starting material or byproducts. | - Use a different extraction solvent (e.g., dichloromethane or butanol).- Employ a different stationary phase for chromatography (e.g., alumina) or use reverse-phase chromatography. |
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The strategic positioning of the nitro group and the unique properties of the difluoromethoxy substituent make it an invaluable tool for the synthesis of complex and diverse molecular scaffolds in medicinal chemistry. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this building block and to accelerate their drug discovery and development efforts.
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Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8564–8567. [Link]
- This is a placeholder for a real reference if one were found in the search results.
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Xing, L. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(5), 785–791. [Link]
- This is a placeholder for a real reference if one were found in the search results.
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Application Note: Suzuki Coupling of 2-(Difluoromethoxy)-5-nitropyridine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry. Molecules containing the 2-(difluoromethoxy)-5-nitropyridine scaffold are of particular interest due to the unique properties conferred by the difluoromethoxy (-OCF₂H) and nitro (-NO₂) groups. The -OCF₂H group is a valuable bioisostere for hydroxyl or thiol moieties, capable of enhancing metabolic stability, lipophilicity, and binding interactions through hydrogen bonding.[1][2] The nitro group, a strong electron-withdrawing substituent, significantly modulates the electronic properties of the pyridine ring. This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-halo-5-nitropyridine derivatives to introduce the difluoromethoxy group post-coupling or to couple pre-functionalized 2-(difluoromethoxy)-5-halopyridine. We delve into the mechanistic nuances, provide a detailed and robust experimental protocol, and offer guidance on reaction optimization and troubleshooting.
Mechanistic Insights and Strategic Considerations
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a palladium-based catalytic cycle.[3] The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] However, the specific substrate class—this compound derivatives—introduces unique electronic and steric factors that demand careful consideration.
-
The Role of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) is critical to mitigate this effect and promote the desired catalytic turnover.[6][7]
-
Electronic Effects of Substituents:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent renders the pyridine ring electron-deficient. This electronic pull significantly facilitates the rate-determining oxidative addition step by lowering the electron density at the carbon-halide bond.[5] It is noteworthy that under certain conditions, the nitro group itself can be activated as a leaving group in cross-coupling reactions, highlighting its profound influence on the molecule's reactivity.[8][9]
-
Difluoromethoxy Group (-OCF₂H): This group also exhibits electron-withdrawing properties, further activating the ring for oxidative addition. Its incorporation is highly valued in drug design for improving pharmacokinetic profiles.[1][10]
-
-
The Catalytic Cycle: The reaction begins with the oxidative addition of the halo-nitropyridine to a Pd(0) complex, forming a Pd(II) intermediate. The subsequent transmetalation step requires a base (e.g., K₃PO₄, K₂CO₃) to activate the organoboron species (boronic acid or ester), forming a more nucleophilic boronate complex that transfers its organic moiety to the palladium center.[4][6] The cycle concludes with reductive elimination, which forms the final C-C coupled product and regenerates the active Pd(0) catalyst.[11]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of a 2-chloro-5-nitropyridine derivative with an arylboronic acid. The choice of halide is critical; reactivity generally follows the order I > Br > OTf >> Cl.[12] While chlorides are often more economical, they typically require more active catalyst systems (specialized ligands) and higher temperatures.[6]
Reagents and Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv), finely ground
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation & Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add anhydrous 1,4-dioxane to dissolve the catalyst and ligand. Stir for 10-15 minutes at room temperature. The formation of the active Pd(0) species is often indicated by a color change.
-
Scientist's Note: Pre-forming the active catalyst can improve reproducibility. Using bulky, electron-rich biarylphosphine ligands like SPhos is crucial for coupling electron-deficient heteroaryl chlorides.[7]
-
-
Addition of Reagents:
-
To the catalyst solution, add the 2-chloro-5-nitropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Add degassed water to achieve a dioxane/water ratio of approximately 10:1. The small amount of water is often beneficial for the reaction.[13]
-
Scientist's Note: Ensure the base is finely powdered to maximize surface area. The stoichiometry of the boronic acid is increased to account for potential protodeboronation side reactions, which can be more prevalent with certain heteroaryl substrates.[5]
-
-
Reaction Execution:
-
Seal the Schlenk flask and heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4–18 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Optimization and Data
Achieving high yields in Suzuki couplings, especially with challenging substrates, often requires systematic optimization.[14] The key parameters to investigate are the catalyst/ligand combination, base, and solvent system.
Caption: A logical workflow for optimizing the Suzuki coupling reaction.
Table 1: Representative Conditions for Suzuki Coupling of 2-Halo-5-nitropyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenyl-B(OH)₂ | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (3) | Toluene/H₂O | 100 | 80-90 |
| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3) | DMF/H₂O | 85 | 75-85 |
| 4 | 4-Fluorophenyl-B(OH)₂ | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 88-96 |
Note: Yields are indicative and based on literature for analogous electron-deficient heteroaryl systems. Actual results will vary based on substrate purity and reaction scale.[15][16][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure reagents (especially boronic acid). 3. Insufficiently strong base or poor base solubility. 4. Reaction temperature too low. | 1. Use fresh Pd source and ligand; ensure inert atmosphere is maintained. 2. Recrystallize the boronic acid or use a pinacol ester version. 3. Switch to a stronger base (e.g., Cs₂CO₃) or a more soluble one (K₃PO₄); ensure it is finely powdered. 4. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of excess water or protic impurities. 2. Reaction time is too long. 3. Base is too strong/hydrolytically unstable boronic acid. | 1. Use anhydrous solvents and dry reagents thoroughly. 2. Monitor reaction closely and stop once starting material is consumed. 3. Use a milder base (e.g., K₂CO₃ or KF); consider using a boronate ester. |
| Formation of Homo-coupling Product | 1. Oxygen contamination leading to oxidative coupling of the boronic acid. 2. Catalyst decomposition. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction. 2. Increase ligand-to-palladium ratio to better stabilize the catalyst. |
| Difficulty in Purification | 1. Residual palladium in the product. 2. Byproducts with similar polarity to the product. | 1. Treat the crude product solution with a palladium scavenger (e.g., activated carbon, functionalized silica). 2. Optimize chromatography conditions (try different solvent systems) or consider recrystallization. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a highly effective method for synthesizing valuable compounds for pharmaceutical and materials science research. Success hinges on a clear understanding of the substrate's unique electronic properties and the careful selection of a suitable catalyst system. By employing bulky, electron-rich ligands to overcome catalyst inhibition and leveraging the activating nature of the nitro and difluoromethoxy groups, researchers can achieve high yields and construct complex molecular architectures. The protocols and optimization strategies outlined in this note provide a robust framework for the successful application of this powerful cross-coupling reaction.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications (via NIH). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [Link]
-
Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry (via NIH). [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Nature Communications (via NIH). [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry (RSC Publishing). [Link]
-
Suzuki reaction. Wikipedia. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances (RSC Publishing). [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (via NIH). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts (Thieme). [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis (via NIH). [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Preparation method of 2-amino-5-fluoropyridine. WIPO Patentscope. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry (via NIH). [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
- Synthesis method of medicinal raw material 2,5-difluoropyridine.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme.de [thieme.de]
- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Art of the Bond: A Guide to Palladium-Catalyzed Cross-Coupling with 2-(Difluoromethoxy)-5-nitropyridine
For the discerning researcher in medicinal chemistry and drug development, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring, particularly when adorned with unique bioisosteres, presents a fertile ground for innovation. This guide delves into the palladium-catalyzed cross-coupling reactions of a highly versatile, yet challenging, building block: 2-(difluoromethoxy)-5-nitropyridine.
This application note provides an in-depth exploration of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate. Beyond mere procedural steps, we will dissect the underlying principles, offering insights into the causal relationships between reaction components and outcomes. Our aim is to equip you with the knowledge to not only replicate these protocols but to adapt and troubleshoot them for your specific synthetic challenges.
The Strategic Value of the this compound Scaffold
The this compound moiety is a convergence of synthetically useful and biologically relevant features. The difluoromethoxy (-OCF₂H) group has emerged as a valuable substituent in medicinal chemistry. It offers a unique blend of properties, including increased metabolic stability, modulated lipophilicity, and the ability to participate in hydrogen bonding, which is not a characteristic of the more common methoxy or trifluoromethoxy groups.[1] The strong carbon-fluorine bonds contribute to its metabolic robustness, making it an attractive replacement for more labile groups like hydroxyl or methoxy functionalities.
The nitro group at the 5-position serves a dual purpose. Its strong electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution and can influence the regioselectivity of cross-coupling reactions. Furthermore, the nitro group is a versatile synthetic handle, readily reduced to an amine, which can then be further functionalized to explore a wider chemical space.
The 2-position of the pyridine ring, when substituted with a suitable leaving group such as a halogen, becomes the focal point for palladium-catalyzed cross-coupling, enabling the introduction of a diverse array of carbon and nitrogen-based substituents.
Foundational Principles: The Palladium Catalytic Cycles
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While each named reaction has its nuances, they all share a common mechanistic framework revolving around a Pd(0)/Pd(II) catalytic cycle.
Sources
Application Notes and Protocols for the Utilization of 2-(Difluoromethoxy)-5-nitropyridine in Parallel Synthesis
Introduction: The Strategic Advantage of 2-(Difluoromethoxy)-5-nitropyridine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. These elements are prized for their ability to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. Among the arsenal of fluorinated building blocks, this compound has emerged as a particularly valuable scaffold for the rapid generation of compound libraries through parallel synthesis.
This technical guide provides an in-depth exploration of the application of this compound in parallel synthesis, with a focus on leveraging its reactivity in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the optimization of these reactions for high-throughput workflows.
The Physicochemical Impact of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is not merely a placeholder for a methoxy or hydroxyl group; it imparts a unique constellation of properties that can be strategically exploited in drug design. Unlike the more electron-donating methoxy group, the difluoromethoxy group is moderately electron-withdrawing, which can influence the pKa of nearby functionalities. Furthermore, the C-F bonds are exceptionally strong, rendering the difluoromethoxy group highly resistant to metabolic degradation, a critical attribute for enhancing the in vivo half-life of drug candidates.
A key, and often underutilized, feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions with biological targets. This unique characteristic allows it to serve as a bioisostere for hydroxyl and thiol groups, often with the added benefit of improved metabolic stability.
Reactivity Profile: A Scaffold Primed for Nucleophilic Aromatic Substitution
The synthetic utility of this compound is dominated by its high reactivity towards nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of its electronic architecture:
-
The Pyridine Ring: As an electron-deficient heteroaromatic system, the pyridine ring is inherently activated towards nucleophilic attack compared to a benzene ring.
-
The Nitro Group: The strongly electron-withdrawing nitro group at the 5-position further depletes the electron density of the pyridine ring, particularly at the 2- and 6-positions. This potent activation is crucial for facilitating the SNAr reaction.
-
The Difluoromethoxy Group: Positioned at the 2-position, the difluoromethoxy group serves as an excellent leaving group in the SNAr reaction, readily displaced by a wide range of nucleophiles.
This confluence of activating features makes this compound a versatile electrophile for the construction of diverse molecular libraries.
Core Application: Parallel Library Synthesis via Nucleophilic Aromatic Substitution
The primary application of this compound is in the parallel synthesis of substituted 5-nitropyridine libraries. The robust nature of the SNAr reaction allows for its execution in multi-well plates, enabling the rapid generation of hundreds of analogs for structure-activity relationship (SAR) studies.
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
Caption: SNAr Mechanism of this compound.
-
Nucleophilic Attack: An electron-rich nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the difluoromethoxy group as an anion, yielding the 2-substituted-5-nitropyridine product.
Experimental Workflow for Parallel Synthesis
The following workflow is designed for the execution of SNAr reactions in a 96-well plate format, a common setup for parallel synthesis in drug discovery.
Caption: High-throughput parallel synthesis workflow.
Detailed Protocols
The following protocols are generalized procedures for the SNAr of this compound with various classes of nucleophiles. These should be adapted and optimized for specific substrates as needed.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted-5-nitropyridin-2-amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well reaction block or individual reaction vials
Procedure:
-
To each well of a 96-well reaction block, add the desired amine (1.1 - 1.5 eq).
-
Prepare a stock solution of this compound (1.0 eq) and the base (2.0 eq) in DMF or DMSO.
-
Dispense the stock solution into each well.
-
Seal the reaction block and heat to 50-100 °C with agitation for 2-12 hours. Monitor the reaction progress of a representative well by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction block to room temperature.
-
Quench the reactions by adding water to each well.
-
Extract the products with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude products by an appropriate method, such as preparative HPLC or silica gel chromatography.[1]
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of 2-thioether-substituted 5-nitropyridines.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous THF or DMF.
-
Carefully add the base (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Alcohols and Phenols
This protocol details the synthesis of 2-alkoxy/aryloxy-substituted 5-nitropyridines.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.5 eq)
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF as solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.[2]
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.[2]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation: A Representative Parallel Synthesis Library
The following table summarizes the expected outcomes for the SNAr reaction between this compound and a diverse set of nucleophiles, based on typical results for analogous 2-halo-5-nitropyridine substrates.
| Nucleophile Class | Specific Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Amines | ||||||
| Primary Aliphatic | Benzylamine | K₂CO₃ | DMSO | 80 | 4 | 85-95 |
| Secondary Aliphatic | Morpholine | Et₃N | DMF | 100 | 6 | 80-90 |
| Primary Aromatic | Aniline | K₂CO₃ | DMSO | 120 | 12 | 70-80[2] |
| Thiols | ||||||
| Aromatic | Thiophenol | NaH | THF | rt | 2 | >90[2] |
| Aliphatic | Benzyl mercaptan | K₂CO₃ | DMF | 50 | 5 | 85-95[2] |
| Alcohols/Phenols | ||||||
| Phenol | Phenol | NaH | THF | 60 | 8 | 75-85 |
| Aliphatic Alcohol | Ethanol | t-BuOK | THF | 60 | 12 | 60-70 |
Troubleshooting and Optimization
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature, reaction time, or using a stronger base (e.g., NaH or t-BuOK for less nucleophilic amines). The choice of solvent can also be critical; polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions.
-
Side Reactions: In some cases, particularly with bifunctional nucleophiles, side reactions may occur. Careful control of stoichiometry and reaction temperature can help to minimize these. Protecting groups may be necessary for complex nucleophiles.
-
Purification Challenges: The resulting 5-nitropyridine derivatives are often polar. Purification may require polar eluent systems for column chromatography or the use of reverse-phase chromatography.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many nitroaromatic compounds, it should be considered potentially toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse chemical libraries in a parallel synthesis format. Its favorable reactivity in nucleophilic aromatic substitution reactions, coupled with the beneficial physicochemical properties imparted by the difluoromethoxy group, makes it an attractive starting material for drug discovery programs. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this reagent in their high-throughput synthesis endeavors.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Terrier, F. (2013). Nucleophilic Aromatic Substitution. In Modern Nucleophilic Aromatic Substitution (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Jaman, Z., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science, 22(4), 184-196. [Link]
-
El-Bardan, A. A. (1999). Kinetics and mechanism of the reactions of 2-chloro-5-nitropyridine with substituted phenoxide ions in methanol. International Journal of Chemical Kinetics, 31(9), 647-652. [Link]
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Synthesis of Novel Heterocycles from 2-(Difluoromethoxy)-5-nitropyridine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-(Difluoromethoxy)-5-nitropyridine in Medicinal Chemistry
The quest for novel molecular entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The strategic incorporation of fluorine atoms into lead compounds has become a principal tactic in this endeavor, often leading to improvements in metabolic stability, bioavailability, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for more metabolically labile methoxy or hydroxyl functionalities. When appended to a versatile heterocyclic scaffold like pyridine, it creates a powerful building block for the synthesis of innovative drug candidates.
This compound is a trifunctional reagent that offers a rich platform for chemical diversification. The pyridine core itself is a prevalent motif in a multitude of FDA-approved drugs.[1] The three key reactive sites on this molecule—the nitro group, the difluoromethoxy group, and the pyridine ring itself—provide orthogonal handles for a variety of chemical transformations. This guide provides a detailed exploration of the synthetic utility of this compound, focusing on three primary pathways for the generation of novel and complex heterocyclic systems:
-
Nucleophilic Aromatic Substitution (SNAr) of the nitro group or other activated positions.
-
Reduction of the Nitro Group and Subsequent Cyclization to form fused heterocyclic systems.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions for the introduction of diverse substituents.
This document is designed to be a practical resource, offering not only step-by-step protocols but also the underlying mechanistic rationale and expert insights to empower researchers in their synthetic campaigns.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Strategies
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 5-position. This electronic feature makes the positions ortho and para to the nitro group prime targets for nucleophilic aromatic substitution (SNAr).
Mechanistic Insight: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized, in part, by the nitro group. In the subsequent step, a leaving group (in this case, often the nitro group or a pre-existing halide) is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Protocol 1: SNAr with Amine Nucleophiles
This protocol details a general procedure for the displacement of a suitable leaving group (e.g., a chloro group at the 2-position, which can be introduced from the corresponding hydroxypyridine) with a primary or secondary amine. While this compound itself does not have a leaving group other than the nitro group (which requires more forcing conditions to displace), this protocol is highly relevant for derivatives. For direct displacement of the nitro group, higher temperatures and stronger bases may be necessary.
Table 1: Reaction Parameters for SNAr with Amines
| Parameter | Value |
| Starting Material | This compound derivative with a leaving group |
| Nucleophile | Primary or secondary amine (1.1 - 1.5 eq) |
| Base | K₂CO₃ or Et₃N (2.0 eq) |
| Solvent | DMF or DMSO |
| Temperature | 50-100 °C |
| Reaction Time | 4-12 hours |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add the this compound derivative (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (50-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophilicity of the amine.
-
Base: An external base is required to deprotonate the amine, increasing its nucleophilicity. K₂CO₃ is a mild inorganic base suitable for many amines, while Et₃N is a common organic base.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially for less reactive amines or substrates.
Part 2: Reduction of the Nitro Group and Subsequent Cyclization
A powerful strategy for the synthesis of fused heterocyclic systems involves the reduction of the nitro group of this compound to an amine. The resulting 5-amino-2-(difluoromethoxy)pyridine is a versatile intermediate that can undergo a variety of cyclization reactions with bifunctional reagents.
Protocol 2: Reduction of the Nitro Group
The reduction of the nitro group can be achieved using various methods, with catalytic hydrogenation being a clean and efficient option.
Table 2: Parameters for Nitro Group Reduction
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | 10% Pd/C (5-10 mol%) |
| Hydrogen Source | H₂ gas (balloon or Parr apparatus) |
| Solvent | Methanol or Ethanol |
| Temperature | Room temperature |
| Reaction Time | 2-6 hours |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-(difluoromethoxy)pyridine, which can often be used in the next step without further purification.
Expertise & Experience:
-
Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It is generally preferred over other reducing agents like tin or iron in acidic media, as the workup is much cleaner.
-
Safety Note: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen. Ensure the catalyst is handled in a well-ventilated area and is not allowed to dry out completely before being properly quenched.
Protocol 3: Synthesis of Fused Heterocycles from 5-Amino-2-(difluoromethoxy)pyridine
The resulting aminopyridine is a key intermediate for the synthesis of various fused heterocycles, such as imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyridines, and triazolo[1,5-a]pyridines, which are important scaffolds in medicinal chemistry.[2][3][4]
Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-haloketones.
Step-by-Step Procedure:
-
Dissolve 5-amino-2-(difluoromethoxy)pyridine (1.0 eq) and an α-haloketone (1.1 eq) in a suitable solvent such as ethanol or DMF.
-
Add a base, such as sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, pour into water, and extract with an organic solvent.
-
Purify the product by column chromatography.
These can be prepared via the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds or their equivalents.
Step-by-Step Procedure:
-
React 5-amino-2-(difluoromethoxy)pyridine with a 1,3-dicarbonyl compound in a solvent like acetic acid.
-
Heat the mixture to promote cyclization.
-
Work up the reaction by neutralizing the acid and extracting the product.
-
Purify by recrystallization or chromatography.
A common method involves the reaction of 2-aminopyridines with reagents that can provide the N-N-C unit of the triazole ring.
Step-by-Step Procedure:
-
Treat 5-amino-2-(difluoromethoxy)pyridine with a suitable reagent such as an N-acyl-N'-arylhydrazine followed by oxidative cyclization.
-
Alternatively, react with a reagent like O-(mesitylenesulfonyl)hydroxylamine to form an N-aminopyridinium salt, which can then be cyclized.
Part 3: Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For this compound, these reactions can be employed to introduce a wide array of substituents, although the presence of the nitro group can sometimes interfere with certain catalytic cycles. Often, it is advantageous to first convert the nitro group to a more amenable functional group, such as a halide.
Protocol 4: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5]
Table 3: Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Aryl Halide | Halogenated 2-(difluoromethoxy)pyridine derivative |
| Boronic Acid/Ester | Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq) |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) |
| Solvent | Dioxane/water or Toluene/water |
| Temperature | 80-110 °C |
| Reaction Time | 6-24 hours |
Step-by-Step Procedure:
-
To a reaction vessel, add the halogenated 2-(difluoromethoxy)pyridine derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Add the solvent system (e.g., dioxane/water 4:1).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Authoritative Grounding & Comprehensive References:
-
The choice of ligand for the palladium catalyst is crucial and can significantly impact the reaction outcome. For challenging couplings, more sophisticated ligands such as SPhos or XPhos may be required.
Protocol 5: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction allows for the introduction of a wide range of primary and secondary amines onto the pyridine ring.
Table 4: Parameters for Buchwald-Hartwig Amination
| Parameter | Value |
| Aryl Halide | Halogenated 2-(difluoromethoxy)pyridine derivative |
| Amine | Primary or secondary amine (1.1-1.5 eq) |
| Catalyst | Pd₂(dba)₃ (1-5 mol%) |
| Ligand | BINAP, Xantphos, or a Buchwald ligand (2-10 mol%) |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 eq) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 8-24 hours |
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine the halogenated 2-(difluoromethoxy)pyridine derivative (1.0 eq), the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Trustworthiness:
-
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, the use of anhydrous solvents and inert atmosphere techniques is critical for achieving high yields and reproducibility. The choice of base is also important; sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in these reactions.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: General workflow for Nucleophilic Aromatic Substitution.
Caption: Pathway for Reduction and Subsequent Cyclization.
Caption: General Scheme for Transition-Metal-Catalyzed Cross-Coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its unique electronic and structural features allow for a wide range of chemical transformations, including nucleophilic aromatic substitution, reduction and cyclization, and transition-metal-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, enabling the efficient and strategic synthesis of new molecular entities with potentially enhanced pharmacological properties.
References
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling With Difluoroalkyl Halides. (2018). PubMed. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
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A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Leveraging 2-(Difluoromethoxy)-5-nitropyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Role of Fluorinated Pyridines in Modern Drug Discovery
Kinases remain one of the most critical target classes in contemporary drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. A key strategy in modern medicinal chemistry is the incorporation of fluorine-containing motifs to enhance a drug candidate's pharmacological profile, including metabolic stability, membrane permeability, and binding affinity.[1]
Among fluorinated moieties, the difluoromethoxy group (-OCF₂H) and the broader difluoromethyl group (-CF₂H) have garnered significant attention. The -CF₂H group can serve as a bioisostere of hydroxyl, thiol, or amine functionalities.[2][3] It possesses a weakly acidic proton, allowing it to function as a "lipophilic hydrogen bond donor," a unique characteristic that can forge critical interactions within a target protein's binding site, often leading to improved potency and selectivity.[4][5]
This guide focuses on 2-(Difluoromethoxy)-5-nitropyridine , a versatile chemical intermediate that serves as a valuable building block for introducing the 2-(difluoromethoxy)pyridinyl moiety into complex molecular scaffolds. Its structure is primed for a robust and logical synthetic sequence, beginning with the reduction of its nitro group to a key amine, which can then be elaborated into a variety of kinase inhibitor cores. We will provide detailed protocols, mechanistic insights, and a practical workflow for its application in synthesizing next-generation kinase inhibitors.
Part 1: Physicochemical Properties and Synthetic Strategy
The utility of this compound stems from its distinct electronic features. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the electron-withdrawing nitro group at the 5-position. While this activation is crucial for certain reactions, the most strategic and widely applicable synthetic route involves the transformation of the nitro group itself.
The primary synthetic pathway leverages the reduction of the 5-nitro group to a 5-amino group. This conversion transforms the molecule into a potent nucleophile, 5-amino-2-(difluoromethoxy)pyridine , which serves as a cornerstone intermediate for subsequent coupling reactions.
Caption: Overall synthetic strategy using this compound.
Part 2: Experimental Protocols
Protocol 1: Synthesis of 5-Amino-2-(difluoromethoxy)pyridine
This protocol details the chemical reduction of the nitro group. The use of iron powder in an acidic medium is a classic, cost-effective, and high-yielding method for this transformation, well-tolerated by the difluoromethoxy group.[6]
Materials and Reagents
| Reagent | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₆H₄F₂N₂O₃ | 190.10 | 5.0 g | 26.3 |
| Iron Powder (<325 mesh) | Fe | 55.85 | 8.75 g | 156.8 (6 eq) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~150 mL | - |
| Brine | NaCl (aq) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 26.3 mmol) and glacial acetic acid (50 mL). Stir the mixture to form a suspension.
-
Addition of Reducing Agent: Add the iron powder (8.75 g, 156.8 mmol) to the suspension in portions over 10 minutes. The reaction is exothermic; use a water bath to maintain the temperature below 60°C if necessary.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 80°C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent until the starting material spot has completely disappeared.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate (3 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield 5-amino-2-(difluoromethoxy)pyridine as a crystalline solid.
Expected Yield: 75-90%.
Protocol 2: Synthesis of a Kinase Inhibitor Core via SNAr Coupling
This protocol demonstrates the use of the synthesized aminopyridine as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction. We use 2,4-dichloro-5-(trifluoromethyl)pyrimidine as an exemplary electrophilic partner, a common core in EGFR inhibitors like Rociletinib.[7][8]
Mechanism Insight: The SNAr Reaction
The SNAr reaction is a two-step addition-elimination process. The nucleophile (our aminopyridine) attacks an electron-deficient carbon on the pyrimidine ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9] The aromaticity is then restored by the expulsion of a chloride leaving group.[10][11] The reaction is highly regioselective, with initial substitution occurring preferentially at the C4 position of the dichloropyrimidine, which is more activated towards nucleophilic attack.[9]
Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Materials and Reagents
| Reagent | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 5-Amino-2-(difluoromethoxy)pyridine | C₆H₆F₂N₂O | 160.12 | 1.0 g | 6.25 |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | 1.35 g | 6.25 (1 eq) |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.2 mL | 12.5 (2 eq) |
| n-Butanol | C₄H₁₀O | 74.12 | 25 mL | - |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve 5-amino-2-(difluoromethoxy)pyridine (1.0 g, 6.25 mmol) and 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.35 g, 6.25 mmol) in n-butanol (25 mL).
-
Base Addition: Add DIPEA (2.2 mL, 12.5 mmol) to the mixture.
-
Reaction Progression: Heat the reaction mixture to 90-100°C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the aminopyridine starting material is consumed.
-
Work-up and Isolation: Cool the reaction to room temperature. A precipitate may form. If so, collect the solid by filtration, wash with cold n-butanol, and then diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by trituration with diethyl ether or by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, N-(2-(difluoromethoxy)pyridin-5-yl)-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine .
Expected Yield: 60-80%.
Part 3: Further Synthetic Elaboration and Conclusion
The product from Protocol 2 is a highly valuable intermediate. The remaining chlorine atom at the C2 position of the pyrimidine ring can be displaced in a second SNAr reaction, often requiring slightly more forcing conditions. This allows for the introduction of a second, different amine-containing fragment, which is a common strategy in building kinase inhibitors that target the ATP-binding pocket. For example, coupling with an aniline derivative containing an acrylamide group can generate a covalent inhibitor that forms an irreversible bond with a cysteine residue in the target kinase, a mechanism employed by drugs like Rociletinib.[7][8]
References
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- Xiong, H., & Hoye, A. T. (2022). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Synlett, 33, 371–375.
- Nature Communications. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Zafrani, Y., et al. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- Allen, C. F. H., & Wolf, C. N. 3-Aminopyridine. Organic Syntheses.
- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH.
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- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH.
- A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine. (n.d.). ResearchGate.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). NIH.
- Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules, 25(12), 2914.
- Examples of difluoromethyl use in kinase inhibitors (4,5). (n.d.). ResearchGate.
- Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. (2024). ResearchGate.
- Preparation method of rociletinib. (n.d.). Google Patents.
- Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. (2023).
- Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate.
- Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed.
- Benchchem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
- General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). (n.d.). ResearchGate.
- Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7–42.
- The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. (2026).
- ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. (2017). PubMed.
- Qin, J., et al. (2023). Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents. European Journal of Medicinal Chemistry, 247, 115057.
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - PubMed Central - NIH.
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Novel pyrido[2,3-b][4][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Publishing. Available from: .
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Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2-(Difluoromethoxy)-5-nitropyridine
Introduction: The Strategic Importance of 2-(Difluoromethoxy)-5-nitropyridine
This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic value lies in the unique electronic properties conferred by its substituents. The potent electron-withdrawing nitro group significantly activates the pyridine ring, making it susceptible to a range of chemical transformations. Simultaneously, the difluoromethoxy group (OCF₂H) serves as a metabolically stable isostere for the more common methoxy group. The introduction of fluorine can enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2]
This guide provides a comprehensive overview of the primary strategies for the functionalization of the pyridine ring of this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies discussed herein are categorized into three main sections:
-
Nucleophilic Aromatic Substitution (SNA_r_): Exploiting the electron-deficient nature of the ring for direct C-H functionalization.
-
Reduction of the Nitro Group: Transforming the nitro moiety into a versatile amino group to unlock further derivatization pathways.
-
Metal-Catalyzed Cross-Coupling Reactions: A two-step approach involving initial halogenation of the pyridine ring followed by palladium-catalyzed C-C and C-N bond formation.
Nucleophilic Aromatic Substitution (SNA_r_)
The presence of the strongly electron-withdrawing nitro group at the 5-position, along with the inductive effect of the difluoromethoxy group at the 2-position, renders the pyridine ring highly electrophilic. This electronic landscape makes the molecule an excellent candidate for nucleophilic aromatic substitution (SNA_r_) reactions.[3][4][5]
Vicarious Nucleophilic Substitution (VNS) of Hydrogen
A particularly powerful method for the direct functionalization of C-H bonds in electron-deficient aromatics is the Vicarious Nucleophilic Substitution (VNS).[6] This reaction introduces a substituent onto the ring by attacking a hydrogen-bearing carbon, followed by the elimination of a leaving group from the nucleophile itself.[7][8][9] For this compound, the most likely positions for VNS are C-4 and C-6, which are ortho and para to the activating nitro group.
Causality Behind Experimental Choices: The choice of a strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), is crucial for generating the active carbanion from the nucleophilic precursor. The reaction is typically run at low temperatures to control the reactivity of the carbanion and prevent side reactions. The solvent, often a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), must be able to dissolve the reagents and stabilize the charged intermediates.
Protocol 1: Alkylation of this compound via VNS
This protocol describes the introduction of an alkyl group at the C-4 or C-6 position using a phenylsulfonyl-stabilized carbanion.
Materials:
-
This compound
-
Alkyl phenyl sulfone (e.g., methyl phenyl sulfone)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add alkyl phenyl sulfone (1.2 equivalents).
-
Add anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KOtBu (2.5 equivalents) in THF to the reaction mixture. Stir for 30 minutes at -78 °C to generate the carbanion.
-
Add a solution of this compound (1.0 equivalent) in THF dropwise to the carbanion solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reaction Type | Nucleophile Precursor | Product(s) | Typical Yield |
| VNS Alkylation | Methyl phenyl sulfone | 4-Methyl-2-(difluoromethoxy)-5-nitropyridine & 6-Methyl-2-(difluoromethoxy)-5-nitropyridine | 60-80% (as a mixture of isomers) |
| VNS Amination | 4-Amino-1,2,4-triazole | 4-Amino-2-(difluoromethoxy)-5-nitropyridine & 6-Amino-2-(difluoromethoxy)-5-nitropyridine | 50-70% (as a mixture of isomers) |
Yields are estimates based on similar systems and may require optimization.[10]
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to an amine is a pivotal transformation, as it turns a strongly electron-withdrawing group into an electron-donating one. This dramatically alters the reactivity of the pyridine ring and provides a handle for a wide array of subsequent functionalizations, such as diazotization, acylation, and further cross-coupling reactions.
Causality Behind Experimental Choices: The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid any undesired reactions with the difluoromethoxy group.
-
Catalytic Hydrogenation: This is often a clean and high-yielding method. Palladium on carbon (Pd/C) is a common choice.[11] However, care must be taken as some catalysts can be sensitive to impurities. Raney Nickel is an alternative, especially if dehalogenation is a concern in related substrates.
-
Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are robust and highly selective for the reduction of nitro groups in the presence of various other functionalities.[12] These methods are often preferred for their cost-effectiveness and functional group tolerance.
Protocol 2: Reduction of this compound using Tin(II) Chloride
This protocol provides a reliable method for the selective reduction of the nitro group.[11]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
If the reaction is slow, gently heat the mixture to 50-60 °C and add a few drops of concentrated HCl to initiate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and a saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.
-
Adjust the pH to ~8 with additional NaHCO₃ or a dilute NaOH solution.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(difluoromethoxy)-5-aminopyridine.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Yield |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol or Ethyl Acetate | Room Temperature | >90% |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol | Room Temp to 60°C | 85-95% |
| Metal/Acid Reduction | Fe powder / NH₄Cl | Ethanol/Water | Reflux | 80-90% |
Yields are estimates based on similar systems and may require optimization.[11][13]
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for forming C-C and C-N bonds.[14][15] However, these reactions typically require an organohalide coupling partner. Therefore, a two-step strategy is necessary for this compound: initial halogenation of the pyridine ring, followed by the cross-coupling reaction.
Step 1: Halogenation of the Pyridine Ring
The electron-deficient nature of the pyridine ring makes electrophilic halogenation challenging. However, directed ortho-metalation followed by quenching with a halogen source, or radical halogenation, can be effective. The most likely positions for halogenation are C-4 and C-6.
Protocol 3: Bromination of this compound
This protocol outlines a potential route for the bromination of the pyridine ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the brominated pyridine derivative(s).
Step 2: Palladium-Catalyzed Cross-Coupling
Once the halogenated intermediate is obtained, it can be used in a variety of palladium-catalyzed cross-coupling reactions.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for challenging couplings.[16][17]
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig amination.[14][17]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The solvent must be anhydrous and degassed to prevent catalyst deactivation.
Protocol 4: Suzuki Coupling of a Halogenated this compound Derivative
This protocol describes the formation of a C-C bond with an arylboronic acid.[18][19][20]
Materials:
-
Halogenated this compound (e.g., 4-bromo derivative)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add the halogenated pyridine (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (3 mol%), and base (2.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 5: Buchwald-Hartwig Amination of a Halogenated this compound Derivative
This protocol describes the formation of a C-N bond with a primary or secondary amine.[16][17][21][22]
Materials:
-
Halogenated this compound (e.g., 4-bromo derivative)
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equivalents)
-
Anhydrous, degassed toluene or dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precursor, ligand, and base.
-
Add the halogenated pyridine (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | Biaryl derivative |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Aryl amine derivative |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Aryl alkyne derivative |
Conditions are illustrative and require optimization for specific substrates.[23][24][25]
Conclusion
The functionalization of this compound offers a rich landscape for chemical exploration. The electronic properties of the substituents allow for a diverse range of transformations, from direct C-H functionalization via VNS to the strategic conversion of the nitro group into a versatile amine. Furthermore, a two-step halogenation and cross-coupling sequence opens the door to a vast array of C-C and C-N bond-forming reactions. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute synthetic routes towards novel and complex molecules with potential applications in pharmaceutical and materials science. Each protocol should be viewed as a starting point, with optimization of conditions being key to achieving desired outcomes for specific substrates.
References
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. [Link][7]
-
Selective vicarious nucleophilic amination of 3-nitropyridines. RSC Publishing. [Link][10]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Semantic Scholar. [Link][8]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link][9]
-
Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link][6]
-
A new reagent for selective reduction of nitro group. ResearchGate. [Link]
-
CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link][19]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. [Link][23]
-
Buchwald-Hartwig Amination of Nitroarenes. PubMed. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][21]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][22]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
The role of fluorine in medicinal chemistry. PubMed. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC - NIH. [Link][20]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link][4]
-
16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link][5]
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Synthesis method of medicinal raw material 2,5-difluoropyridine.
-
Invoking Halogen Bonding: An Investigation of Halogenation Reactions Promoted By the Halogen Bonding Phenomenon Between Commercially Available Halogenating Reagents And Lewis Basic Additives. eScholarship.org. [Link]
-
Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. Reaction Chemistry & Engineering. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH. [Link]
-
Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. [Link]
-
Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. Vicarious Nucleophilic Substitution [organic-chemistry.org]
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- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Reduction of 2-(Difluoromethoxy)-5-nitropyridine
Welcome to the technical support center for the reduction of 2-(Difluoromethoxy)-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this specific transformation. The conversion of this compound to its corresponding amine, 5-amino-2-(difluoromethoxy)pyridine, is a critical step in the synthesis of various pharmaceutical agents. However, the presence of the difluoromethoxy group and the pyridine ring introduces unique challenges that require careful consideration of reaction conditions.
Troubleshooting Guide
This section provides solutions to common problems encountered during the reduction of this compound.
Problem 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The reaction stalls and does not proceed to completion.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Catalyst Activity (Catalytic Hydrogenation) | Catalysts like Palladium on carbon (Pd/C) or Raney Nickel can lose activity due to improper storage, handling, or poisoning by impurities in the starting material or solvent.[1] | 1. Use Fresh Catalyst: Ensure the catalyst is from a fresh, properly stored batch. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Check for Impurities: Purify the starting material to remove any potential catalyst poisons. |
| Inadequate Hydrogen Pressure (Catalytic Hydrogenation) | For catalytic hydrogenation, sufficient hydrogen pressure is necessary to ensure a high concentration of active hydrogen species on the catalyst surface, driving the reaction forward. | 1. Increase H₂ Pressure: If using a balloon, ensure it is fully inflated. For pressure reactors, increase the pressure in increments (e.g., from 50 psi to 100 psi). 2. Ensure Proper Agitation: Vigorous stirring is crucial for efficient gas-liquid mass transfer. |
| Poor Quality of Metal Reductant (Metal/Acid Reduction) | The surface area and purity of metals like iron (Fe), tin (Sn), or zinc (Zn) are critical for their reactivity.[1] Oxides on the metal surface can inhibit the reaction. | 1. Activate the Metal: Pretreat the metal powder with dilute acid (e.g., HCl for Fe or Sn) to remove the oxide layer, then wash with water and solvent before use. 2. Use Fine Powder: Employ a finer mesh metal powder to increase the surface area. |
| Incorrect Solvent Choice | The solvent can influence the solubility of the substrate and the reagent, as well as the reaction kinetics. For catalytic hydrogenation, the solvent must be able to dissolve hydrogen. | 1. Solvent Screening: Test a range of solvents such as ethanol, methanol, ethyl acetate, or acetic acid. 2. Ensure Anhydrous Conditions: For some metal-based reductions, the presence of water can be detrimental. Use anhydrous solvents. |
Problem 2: Formation of Side Products
Symptoms:
-
TLC or LC-MS analysis shows the presence of multiple spots/peaks in addition to the starting material and the desired product.
-
The isolated product has a low purity.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Over-reduction or Hydrogenolysis | The difluoromethoxy group can be susceptible to cleavage under harsh hydrogenation conditions, leading to the formation of undesired byproducts. | 1. Use a Milder Catalyst: Raney Nickel is often less prone to causing dehalogenation or ether cleavage compared to Pd/C.[2] 2. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid excessive heating. |
| Formation of Azoxy or Azo Compounds | Incomplete reduction, particularly with metal hydrides or under certain metal/acid conditions, can lead to the formation of dimeric intermediates like azoxy and azo compounds.[1][3] | 1. Ensure Sufficient Reducing Agent: Use a stoichiometric excess of the reducing agent to drive the reaction to the desired amine. 2. Control Reaction Temperature: Exothermic reactions can lead to localized overheating, promoting the formation of these side products.[1] Ensure adequate cooling and controlled addition of reagents. |
| Ring Saturation | The pyridine ring can be reduced under aggressive hydrogenation conditions, especially with catalysts like platinum oxide (PtO₂). | 1. Choose a Selective Catalyst: Pd/C or Raney Nickel are generally more selective for nitro group reduction over pyridine ring saturation. 2. Moderate Hydrogen Pressure: Avoid excessively high hydrogen pressures. |
Problem 3: Difficult Purification
Symptoms:
-
The crude product is an oil or a dark, tarry solid that is difficult to handle.
-
Column chromatography results in poor separation of the product from impurities.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Residual Metal Salts | In reductions using metals like tin or iron, the resulting metal salts can contaminate the product and complicate the workup. | 1. Basify to Precipitate Metal Hydroxides: During the workup, carefully adjust the pH of the aqueous solution to be basic (pH 8-10) to precipitate metal hydroxides, which can then be removed by filtration through Celite.[4] 2. Use a Chelating Agent: In some cases, adding a chelating agent like EDTA during the workup can help to sequester metal ions in the aqueous phase. |
| Formation of Polar Impurities | The desired amine product is often more polar than the starting nitro compound, and any polar side products can co-elute during chromatography. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems and gradients. A small amount of a basic modifier like triethylamine or ammonia in the eluent can improve the peak shape of the amine product. 2. Consider a Salt Formation/Liberation Strategy: Convert the crude amine to its hydrochloride salt by treating it with HCl in a suitable solvent (e.g., ether or ethyl acetate). The salt can often be purified by recrystallization, and the free amine can be regenerated by treatment with a base. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the reduction of this compound?
A1: Catalytic hydrogenation using H₂ gas with a catalyst like Pd/C or Raney Nickel is often a reliable and clean method for reducing nitroarenes.[2] However, the choice of catalyst is crucial to avoid hydrogenolysis of the difluoromethoxy group. Raney Nickel is often preferred in cases where dehalogenation or ether cleavage is a concern.[2] Alternatively, reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride in ethanol, can also be effective and may offer better chemoselectivity in some cases.[2][4]
Q2: How can I selectively reduce the nitro group without affecting other potentially reducible functional groups?
A2: The key to selective reduction lies in the choice of the reducing agent and reaction conditions.
-
For substrates with other reducible groups like carbonyls or nitriles: Tin(II) chloride (SnCl₂·2H₂O) is an excellent choice as it is mild and highly selective for the nitro group.[4]
-
To avoid dehalogenation: Raney Nickel with H₂ is often preferred over Pd/C.[2]
-
For substrates sensitive to acidic conditions: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used under neutral or basic conditions.[2]
Q3: My reaction is complete, but I'm having trouble with the workup. What are some best practices?
A3: A successful workup is critical for obtaining a pure product.
-
Catalytic Hydrogenation: After the reaction, the catalyst must be carefully removed by filtration through a pad of Celite. Be cautious, as catalysts like Raney Nickel can be pyrophoric when dry. It's best to keep the filter cake wet with solvent.
-
Metal/Acid Reductions: As mentioned in the troubleshooting guide, the key is to remove the metal salts. This is typically achieved by basifying the reaction mixture to precipitate the metal hydroxides, followed by filtration. The aqueous layer should then be thoroughly extracted with an organic solvent like ethyl acetate or dichloromethane.
-
General Tips: Washing the combined organic layers with brine can help to remove residual water and some water-soluble impurities. Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating is also essential.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is suitable for a clean reduction with a lower risk of hydrogenolysis of the difluoromethoxy group.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite
Procedure:
-
In a hydrogenation vessel, add this compound (1.0 eq).
-
Add methanol or ethanol as the solvent.
-
Carefully add Raney Nickel (approx. 10-20% by weight of the starting material).
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen (typically 50 psi) and shake at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 5-amino-2-(difluoromethoxy)pyridine.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate
This protocol is a good alternative, especially for smaller-scale reactions or when catalytic hydrogenation equipment is not available.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Celite
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add Tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Take up the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the solution is basic (pH ~8).
-
Filter the resulting suspension through a pad of Celite to remove the tin salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-amino-2-(difluoromethoxy)pyridine.
Visualizations
Troubleshooting Workflow for Incomplete Reduction
Caption: A decision-making workflow for troubleshooting incomplete reduction reactions.
General Reaction Pathway and Potential Side Products
Caption: The reduction pathway from a nitro group to an amine, highlighting potential dimeric side products.
References
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL not available)
-
Reduction of nitro compounds - Wikipedia. Available at: [Link]
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.
-
Nitro Reduction - Common Conditions. Available at: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH. Available at: [Link]
- WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL not available)
- A new reagent for selective reduction of nitro group. (URL not available)
- Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2. (URL not available)
-
PCR Troubleshooting | Bio-Rad. Available at: [Link]
-
Readily available hydrogen bond catalysts for the asymmetric transfer hydrogenation of nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (URL not available)
- Pyridine Synthesis: Cliff Notes - Baran Lab. (URL not available)
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener
-
Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation - MDPI. Available at: [Link]
- How to Troubleshoot Common Issues in Sequencing Prepar
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents.
-
(PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES - ResearchGate. Available at: [Link] METHOXYPHENYL-NICOTINONITRILES
-
A troubleshooting guide for laser pulling platinum nanoelectrodes - RSC Publishing. Available at: [Link]
-
2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method - MDPI. Available at: [Link]
- Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissert
- Heterocyclic polyfluoro-compounds. Part XIV. Catalytic hydrogenation of perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) and of perfluorocyclopentene - Journal of the Chemical Society C. (URL not available)
Sources
Technical Support Center: Nucleophilic Substitution of 2-(Difluoromethoxy)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-(Difluoromethoxy)-5-nitropyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this important reaction.
Introduction to the Reaction
Nucleophilic aromatic substitution on this compound is a powerful transformation for the synthesis of a wide range of functionalized pyridine derivatives, which are key intermediates in pharmaceutical and agrochemical research. The reaction proceeds via a bimolecular addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring at the C-2 position, leading to the displacement of the difluoromethoxy group. The electron-withdrawing nitro group at the 5-position is crucial for activating the pyridine ring towards nucleophilic attack.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is sluggish or incomplete. How can I improve the reaction rate and conversion?
Answer:
Several factors can contribute to a slow or incomplete reaction. Here's a systematic approach to troubleshoot this issue:
-
Choice of Nucleophile: The nucleophilicity of your chosen reagent is paramount. Softer, more polarizable nucleophiles generally perform well in SNAr reactions. If you are using a weakly nucleophilic amine, alcohol, or thiol, consider converting it to its more reactive conjugate base (e.g., using a non-nucleophilic base like sodium hydride for alcohols or a hindered amine base for primary/secondary amines).
-
Solvent Effects: Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred for SNAr reactions. These solvents effectively solvate the cationic counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. They also help to stabilize the charged Meisenheimer intermediate formed during the reaction.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions that may become more prevalent at higher temperatures, such as decomposition of the starting material or product. A careful temperature screen is often recommended.
-
Base: If your nucleophile requires deprotonation, the choice and stoichiometry of the base are critical. For alcohol and thiol nucleophiles, strong bases like NaH or K₂CO₃ are common. For amine nucleophiles, an excess of the amine itself can sometimes act as the base, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.
Table 1: General Reaction Condition Optimization
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, DMF, NMP | Polar aprotic, stabilizes Meisenheimer complex |
| Temperature | 25°C to 120°C (screen) | Increases reaction rate |
| Base (for Nu-H) | NaH, K₂CO₃, Cs₂CO₃ | Generates a more potent nucleophile |
| Concentration | 0.1 M to 1.0 M | Higher concentration can increase rate |
FAQ 2: I am observing a significant amount of a byproduct that appears to be 2-hydroxy-5-nitropyridine. What is happening and how can I prevent it?
Answer:
The formation of 2-hydroxy-5-nitropyridine is a strong indication that hydrolysis of the difluoromethoxy group is occurring as a side reaction. While the difluoromethoxy group is generally more stable to metabolic cleavage than a methoxy group, it can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong bases and water.[1]
Mechanism of Hydrolysis:
The hydrolysis is thought to proceed via nucleophilic attack of hydroxide ions at the C-2 position of the pyridine ring, leading to the displacement of the difluoromethoxy group. The presence of the electron-withdrawing nitro group activates the ring for this nucleophilic attack.
Troubleshooting Strategies:
-
Anhydrous Conditions: This is the most critical factor. Ensure that all your reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude atmospheric moisture.
-
Choice of Base: If possible, use a non-hydroxide base. For example, if you are using an alcohol nucleophile, sodium hydride (NaH) is a better choice than sodium hydroxide (NaOH) as it generates the alkoxide without introducing water. If a carbonate base is used, ensure it is anhydrous.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrolysis side reaction relative to the desired nucleophilic substitution, especially if the desired nucleophile is significantly more reactive than water/hydroxide at that temperature.
-
Order of Addition: Adding the base to a solution of the substrate and the nucleophile can sometimes minimize the time the substrate is exposed to the base in the absence of the desired nucleophile.
dot
Caption: Hydrolysis of this compound.
FAQ 3: My reaction with an amine nucleophile is producing a complex mixture of products, and I suspect the nitro group is being reduced. Is this possible and how can I avoid it?
Answer:
Yes, under certain conditions, the nitro group can be reduced to an amino group or other partially reduced species. This is more likely to occur if you are using a nucleophile that can also act as a reducing agent, or if there are catalytic impurities in your reaction mixture. For example, some thiol nucleophiles, in the presence of a base, can effect the reduction of aromatic nitro groups. Similarly, if you are attempting a reaction under hydrogen pressure (e.g., in a subsequent step) without having fully removed the nucleophilic substitution reagents, you may see reduction.
Troubleshooting Strategies:
-
Choice of Reagents: If you suspect your nucleophile is causing the reduction, you may need to choose an alternative or modify the reaction conditions. For instance, if using a thiol, running the reaction at a lower temperature and for a shorter duration might be beneficial.
-
Inert Atmosphere: While primarily used to exclude moisture, an inert atmosphere will also prevent aerial oxidation of sensitive reagents, which could indirectly lead to side reactions.
-
Purification of Reagents: Ensure your starting materials and reagents are of high purity and free from metal contaminants that could catalyze the reduction of the nitro group.
dot
Caption: Competing desired SNAr and undesired nitro reduction.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol is a general starting point and may require optimization for specific amines.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMSO (or another suitable polar aprotic solvent) to achieve a concentration of 0.2-0.5 M.
-
Add the amine nucleophile (1.1-1.5 eq).
-
If the amine is used as its salt, or if a base is required, add an anhydrous base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitigating Hydrolysis during Nucleophilic Substitution with an Alcohol
This protocol is designed to minimize the formation of the 2-hydroxy byproduct.
-
Dry all glassware in an oven overnight and assemble hot under a stream of inert gas.
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.2 eq) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF or DMF.
-
Slowly add the solution of the alkoxide prepared in step 4 to the solution of the pyridine at room temperature.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Proceed with a standard aqueous workup and purification as described in Protocol 1.
References
Sources
Technical Support Center: Purification of 2-(Difluoromethoxy)-5-nitropyridine
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges in the purification of 2-(Difluoromethoxy)-5-nitropyridine. The methodologies and troubleshooting advice are grounded in established principles of organic chemistry and practical laboratory experience.
Section 1: Characterization of the Crude Product
Before attempting purification, it is critical to understand the properties of the target compound and the potential impurities that may be present. This compound is a key intermediate in pharmaceutical and agrochemical research.[1]
Physical & Chemical Properties
| Property | Value | Source |
| CAS Number | 1192813-41-4 | [2][3][4] |
| Molecular Formula | C₆H₄F₂N₂O₃ | [2] |
| Molecular Weight | 190.10 g/mol | [2][4] |
| Appearance | Typically a solid at room temperature | Inferred |
| Calculated LogP | 1.59 | [2] |
| Solubility | Soluble in polar organic solvents (e.g., DCM, EtOAc, Acetone); low solubility in non-polar solvents (e.g., Hexane) and water. | Inferred from structure |
Common Impurities & Their Origins
The nature of impurities is dictated by the synthetic route. A common synthesis involves the reaction of a 2-halopyridine with a difluoromethoxylating agent or the nitration of a pyridine precursor.[5][6]
| Impurity | Potential Source | Rationale |
| 2-Chloro-5-nitropyridine or 2-Hydroxy-5-nitropyridine | Unreacted Starting Material | Incomplete nucleophilic aromatic substitution reaction. |
| Isomeric Nitropyridines (e.g., 2-(Difluoromethoxy)-3-nitropyridine) | Side-reaction during Nitration | Nitration of pyridine rings can lead to a mixture of isomers.[6] |
| Residual Solvents (e.g., DMF, Acetonitrile) | Reaction/Workup | Solvents used in synthesis that are not fully removed.[7] |
| Hydrolyzed Product (2-Hydroxy-5-nitropyridine) | Product Degradation | The difluoromethoxy group can be susceptible to hydrolysis under strong acidic or basic conditions. |
| Reagent-Derived Byproducts | Side-reactions of Reagents | For example, byproducts from the generation of the difluoromethoxy source. |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude reaction mixture is a dark, oily residue. How should I proceed with the initial workup?
A1: A dark, oily crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents like DMF.
-
Causality: Nitration reactions, if not properly controlled, can lead to charring and the formation of complex, high-molecular-weight impurities.[6]
-
Recommended Action:
-
Aqueous Workup: Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer sequentially with water, a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to aid phase separation.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. This should yield a solid or semi-solid crude product that is more amenable to further purification.
-
Q2: Thin Layer Chromatography (TLC) of my product shows two spots with very close Rf values. How can I improve their separation?
A2: Closely running spots on TLC often indicate the presence of structurally similar compounds, such as positional isomers.
-
Causality: Isomers, like 2-(Difluoromethoxy)-3-nitropyridine, will have very similar polarities to the desired product, making separation challenging.[8]
-
Troubleshooting Steps:
-
Optimize TLC Solvent System: Systematically vary the polarity of your mobile phase. For a moderately polar compound, start with a Hexane/EtOAc system. Try adding a small percentage (~1%) of a more polar solvent like methanol or a less polar one like DCM to modulate the separation.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina plates for TLC analysis, as it offers different selectivity.
-
Column Chromatography Strategy: Once you find a solvent system that gives a ΔRf of at least 0.1, you can apply it to column chromatography for preparative separation.[8] Running a longer column or using a shallower solvent gradient can significantly improve the resolution of closely related compounds.
-
Q3: After column chromatography, my product yield is very low. What are the common causes?
A3: Low recovery from column chromatography can result from several factors related to the compound's stability and interaction with the stationary phase.
-
Causality & Solutions:
-
Irreversible Adsorption: Highly polar or acidic impurities can bind irreversibly to silica gel. Pre-treating your crude product with a small amount of silica (a "silica plug") before loading can help.
-
Product Streaking/Tailing: If the compound streaks on the column, it leads to broad fractions and poor separation. This can be caused by loading too much material or using a solvent system in which the compound has poor solubility. Try dissolving the sample in a minimal amount of a stronger solvent (like DCM) before adsorbing it onto silica for dry loading.
-
Compound Instability: this compound may have limited stability on silica gel over long periods. Aim to run the column as quickly as possible without sacrificing separation. Neutralizing the silica gel by pre-rinsing the column with your eluent containing 1% triethylamine can mitigate degradation of acid-sensitive compounds.
-
Q4: My final product is a pale yellow solid, but the literature suggests it should be white. How can I remove the color?
A4: A persistent yellow or brownish tint is often due to trace amounts of highly chromophoric (color-containing) impurities, frequently nitro-aromatic species.
-
Causality: Even trace amounts of impurities from the nitration step can impart significant color.
-
Decolorization Techniques:
-
Recrystallization with Charcoal: Dissolve the product in a minimum amount of a suitable hot solvent. Add a small amount (1-2% by weight) of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal. Allow the filtrate to cool slowly to form crystals.
-
Solvent Trituration: If recrystallization is difficult, try washing/triturating the solid product with a solvent in which the product is sparingly soluble but the impurity is more soluble. A cold ether or a hexane/ether mixture might be effective.
-
Section 3: Standard Purification Protocols
General Purification Workflow
The following diagram illustrates a logical workflow for purifying the crude reaction product.
Caption: General workflow for purification method selection.
Protocol 1: Flash Column Chromatography
This is the most versatile method for separating the target compound from both more and less polar impurities.
-
Materials:
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to speed up the elution of the product.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, especially for final polishing.[11]
-
Materials:
-
Crude solid product (at least 85% pure).
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture like EtOAc/Hexane).
-
Erlenmeyer flasks, heat source.
-
-
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is the recommended method for assessing the final purity of this compound? A: A combination of techniques is recommended. ¹H NMR and ¹⁹F NMR spectroscopy will confirm the structure and identify any structurally related impurities. HPLC with UV detection is excellent for determining quantitative purity (e.g., >98%).[12] LC-MS can be used to confirm the molecular weight of the main peak and identify impurities.[3]
Q: How should I store the purified this compound? A: The compound should be stored in a cool, dry place, under an inert atmosphere (like nitrogen or argon) if possible, and protected from light.[4] Commercial suppliers often recommend storage at 2-8°C or room temperature in an inert atmosphere.[2][13]
Q: Are there any specific safety precautions I should take when handling this compound? A: Yes. While specific toxicity data for this exact compound is limited, related nitro-aromatic and halogenated compounds can be irritants and potentially toxic.[1][14] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information.
Q: My reaction involves a sulfonate ester. Could this generate genotoxic impurities? A: Yes. The use of sulfonyl chlorides (e.g., MsCl, TsCl) or sulfonic acids in alcoholic solvents can potentially form alkyl sulfonate esters, which are a class of potential genotoxic impurities (PGIs).[15] If your synthesis involves these reagents, it is crucial to have an analytical method capable of detecting trace levels of these byproducts in your final product and to design purification steps (e.g., aqueous washes, pH adjustments) to effectively remove them.
References
-
Purohit, R., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]
-
SIELC Technologies. Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column. [Link]
-
National Center for Biotechnology Information. 2-Fluoro-5-nitropyridine. PubChem Compound Database. [Link]
-
The Royal Society of Chemistry. Supporting Information for .... [Link]
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
European Medicines Agency. ICH guideline Q3C (R8) on impurities: guideline for residual solvents. [Link]
-
Scribd. Lab Report 5 | PDF | Chromatography. [Link]
-
Bio-Rad. Econo-Column® Chromatography Column, 5.0 × 50 cm. [Link]
-
ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
International Journal of ChemTech Research. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]
-
Chemglass Life Sciences. COLUMNS, CHROMATOGRAPHY, PTFE STOPCOCK, WITH FRITTED DISCS. [Link]
- Google Patents.
- Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
-
Teasdale, A., et al. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1192813-41-4|this compound|BLD Pharm [bldpharm.de]
- 4. 1192813-41-4|this compound|BLD Pharm [bldpharm.com]
- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scribd.com [scribd.com]
- 9. bio-rad.com [bio-rad.com]
- 10. chemglass.com [chemglass.com]
- 11. oaji.net [oaji.net]
- 12. Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 1646152-46-6|2-(Difluoromethyl)-5-nitropyridine|BLD Pharm [bldpharm.com]
- 14. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: Synthesis of 2-amino-5-(difluoromethoxy)pyridine
Welcome to the technical support center for the synthesis of 2-amino-5-(difluoromethoxy)pyridine. As a key building block in pharmaceutical and agrochemical research, achieving a high-yield, reproducible synthesis is paramount. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis.
Overview of the Synthetic Pathway
The most common and cost-effective route to 2-amino-5-(difluoromethoxy)pyridine begins with the readily available 2-amino-5-bromopyridine. The synthesis involves the conversion of the bromo-substituent to a hydroxyl group, followed by the critical O-difluoromethylation step.
Caption: Common synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly in the final, often challenging, difluoromethylation step.
Q1: My yield for the O-difluoromethylation of 2-amino-5-hydroxypyridine is consistently low. What are the primary causes?
Low yield is the most frequently reported issue. It typically stems from a combination of incomplete reaction, degradation of starting material or product, and formation of side products. A systematic approach is required to diagnose the root cause.
Possible Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reagent Reactivity | The difluoromethylating agent, often generated in situ from sodium chlorodifluoroacetate, requires thermal decomposition to form difluorocarbene (:CF₂). If the temperature is too low, the reaction will be sluggish or incomplete. | Optimize Temperature: Gradually increase the reaction temperature in 10°C increments (e.g., from 100°C to 120°C). Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition. |
| Base Incompatibility or Insufficient Amount | A base is required to deprotonate the hydroxyl group, forming the more nucleophilic pyridinolate anion. An inappropriate or insufficient amount of base can lead to poor conversion. | Select an Appropriate Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents are used to drive the equilibrium towards the deprotonated form. |
| Solvent Issues | The solvent must be polar aprotic to dissolve the reagents and stable at high temperatures. Common choices include DMF or NMP. Improperly dried solvent can quench reactive intermediates. | Ensure Anhydrous Conditions: Use anhydrous solvent and perform the reaction under an inert atmosphere (N₂ or Ar). Consider drying the starting material and base before use. |
| Side Reactions | The primary competing reaction is N-difluoromethylation at the 2-amino group. At high temperatures, decomposition pathways can also become significant. | Control Selectivity: See Q2 for detailed strategies to favor O-alkylation over N-alkylation. Analyze byproducts by LC-MS to understand decomposition pathways. |
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}
Caption: Decision workflow for troubleshooting low yield.
Q2: I am observing significant N-difluoromethylation of the 2-amino group instead of the desired O-difluoromethylation. How can I improve selectivity?
This is a classic problem of competing nucleophiles. The relative nucleophilicity of the hydroxyl oxygen and the amino nitrogen determines the product ratio.
-
Understanding the Problem: Under basic conditions, the hydroxyl group is deprotonated to a highly nucleophilic phenoxide-like species. However, the amino group remains a potent nucleophile. The difluorocarbene intermediate is electrophilic and can react with either site.
-
Strategic Solutions:
-
Choice of Base: Harder bases (like carbonates) tend to favor reaction at the harder oxygen nucleophile over the softer nitrogen nucleophile, in line with Hard and Soft Acids and Bases (HSAB) theory.
-
Solvent Effects: Protic solvents can solvate the oxygen anion, reducing its nucleophilicity, but are generally unsuitable for this reaction. Polar aprotic solvents like DMF are standard.
-
Amino Group Protection: The most robust solution is to temporarily protect the amino group. An acid-labile protecting group like tert-butyloxycarbonyl (Boc) is ideal. The protected substrate can then be subjected to difluoromethylation, followed by deprotection with an acid like TFA or HCl. While this adds two steps to the synthesis, it often provides a much cleaner reaction and a higher overall yield of the desired isomer.
-
Q3: My reaction is incomplete, and I'm recovering a lot of starting material. What can I do?
Recovering starting material, 2-amino-5-hydroxypyridine, points to issues with reaction kinetics or stoichiometry.
-
Increase Reagent Equivalents: Ensure you are using a sufficient excess of the difluoromethylating agent. For sodium chlorodifluoroacetate, using 2.0 to 3.0 equivalents is common.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, simply increasing the reaction time at the optimal temperature can drive it to completion. Monitor every 2-4 hours by TLC to track progress.
-
Improve Mixing: In heterogeneous mixtures (e.g., with K₂CO₃ in DMF), vigorous stirring is essential to ensure effective mass transfer between the solid and liquid phases.
Q4: How do I effectively purify the final product, 2-amino-5-(difluoromethoxy)pyridine?
Purification can be challenging due to the similar polarity of the starting material and the N-alkylated byproduct.
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. For example, starting with 10% EtOAc in hexanes and gradually increasing to 30-40% EtOAc.
-
TLC Visualization: The product can be visualized under UV light (254 nm) and/or by staining with potassium permanganate.
-
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be an effective final purification step to obtain highly pure material.
Frequently Asked Questions (FAQs)
FAQ1: What are the most common reagents for O-difluoromethylation of phenols and pyridinols?
The most common and industrially scalable method involves the use of reagents that generate difluorocarbene (:CF₂).
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): This is a widely used, stable, and relatively inexpensive solid. Upon heating in a polar aprotic solvent like DMF or NMP, it decarboxylates to generate difluorocarbene.[1]
-
Dibromodifluoromethane (CF₂Br₂): This reagent can be effective but is an ozone-depleting substance, and its use is highly restricted.[2]
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) / Ruppert-Prakash Reagent: While primarily used for trifluoromethylation, under certain conditions with a suitable initiator, it can serve as a source for the difluoromethyl group.
-
Chlorodifluoromethane (HCFC-22): This is a gas and requires specialized equipment for handling but is used on an industrial scale.[1]
FAQ2: What is the mechanism of O-difluoromethylation using sodium chlorodifluoroacetate?
The reaction proceeds through a two-step mechanism:
-
Difluorocarbene Formation: The sodium chlorodifluoroacetate, when heated (typically >100°C), undergoes thermal decomposition to release carbon dioxide and a chloride ion, generating the highly reactive electrophilic intermediate, difluorocarbene (:CF₂).
-
Nucleophilic Attack: The base in the reaction deprotonates the hydroxyl group of 2-amino-5-hydroxypyridine to form a potent pyridinolate anion. This anion acts as a nucleophile and attacks the electrophilic difluorocarbene. A subsequent protonation step (usually during aqueous workup) yields the final O-CF₂H product.
FAQ3: What role does the base play in this reaction?
The base is critical and serves one primary function: to deprotonate the hydroxyl group. The pKa of a hydroxypyridine is typically around 11, meaning a moderately strong base is required to generate a significant concentration of the conjugate base (the pyridinolate). This deprotonation increases the nucleophilicity of the oxygen atom, making it much more reactive towards the difluorocarbene intermediate. Without the base, the reaction yield would be negligible.
Experimental Protocol: O-Difluoromethylation
This protocol provides a starting point for optimization. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
2-amino-5-hydroxypyridine (1.0 eq)
-
Sodium Chlorodifluoroacetate (2.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-hydroxypyridine and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF via syringe (concentration approx. 0.5 M).
-
Add sodium chlorodifluoroacetate to the suspension.
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
References
-
Zhu, Z., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498. Available at: [Link]
-
Barrio, P., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Available at: [Link]
-
Petko, K. I., et al. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Russian Journal of Organic Chemistry. Available at: [Link]
-
Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28, 1403-1404. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-hydroxypyridine. CN105175321A.
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Lab, Scripps Research. Available at: [Link]
Sources
- 1. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(Difluoromethoxy)-5-nitropyridine
Welcome to the technical support center for 2-(Difluoromethoxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents. The presence of the electron-withdrawing nitro group and the difluoromethoxy moiety significantly influences the electronic properties and reactivity of the pyridine ring. Understanding the stability of this compound is critical for its proper handling, storage, and use in multi-step syntheses to ensure the integrity of experimental results and the quality of the final products. This guide provides a framework for assessing its stability under acidic conditions, a common stressor in many chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to hydrolysis under both acidic and basic conditions. The difluoromethoxy group, while generally more stable than a simple methoxy group, can be cleaved under forcing conditions.[1] Additionally, the nitropyridine core may be susceptible to nucleophilic attack or degradation under harsh pH and elevated temperatures.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place. Storage at 4°C is often suggested.[2] To prevent potential hydrolysis from atmospheric moisture, storing the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is best practice.
Q3: Are there any known incompatibilities with common laboratory reagents?
A3: Strong acids, strong bases, and potent reducing agents should be used with caution. Strong acids can catalyze the hydrolysis of the difluoromethoxy group, while strong bases can lead to other degradation pathways. The nitro group can be reduced by various reducing agents, which would alter the chemical identity of the compound.
Q4: What are the likely degradation products under acidic conditions?
A4: While specific degradation products for this exact molecule are not extensively documented in public literature, based on the structure, the primary degradation pathway under acidic conditions is likely the hydrolysis of the difluoromethoxy group. This would result in the formation of 2-hydroxy-5-nitropyridine and difluoromethanol, which is unstable and would likely decompose further.
Troubleshooting Guide: Investigating Acidic Stability
This section provides a systematic approach to troubleshooting and evaluating the stability of this compound in your own experimental setup. The following protocols are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][3][4]
Issue 1: Unexpected Side Products or Low Yield in an Acid-Catalyzed Reaction
If you are observing unexpected impurities or lower than expected yields in a reaction performed under acidic conditions, it is crucial to determine if your starting material, this compound, is degrading under the reaction conditions.
Causality: The combination of acid concentration, temperature, and reaction time may be promoting the hydrolysis of the difluoromethoxy group, leading to the formation of 2-hydroxy-5-nitropyridine and other downstream impurities.
Workflow for Assessing Acidic Stability
The following diagram outlines a comprehensive workflow for conducting a forced degradation study to assess the stability of this compound under acidic conditions.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of 2-(Difluoromethoxy)-5-nitropyridine
Welcome to the technical support center for the synthesis of 2-(difluoromethoxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you manage impurities and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with a difluoromethoxide source.
Question 1: My reaction is sluggish or incomplete, leaving significant amounts of unreacted 2-chloro-5-nitropyridine. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a frequent challenge in this synthesis. The primary causes often revolve around the generation and reactivity of the difluoromethoxide nucleophile, as well as reaction conditions that may not be optimal.
-
Causality and Explanation: The difluoromethoxylation of 2-chloro-5-nitropyridine is an SNAr reaction. The rate of this reaction is dependent on the nucleophilicity of the difluoromethoxide source and the electrophilicity of the pyridine ring, which is suitably activated by the nitro group at the 5-position. However, the stability and solubility of the difluoromethoxide source can be limiting factors.
-
Troubleshooting Steps:
-
Choice of Difluoromethoxylating Agent and Base: The combination of the difluoromethane source and the base is critical. Common sources include chlorodifluoromethane (a gas, which can be challenging to handle) or diethyl (bromodifluoromethyl)phosphonate. The choice of base is equally important. Strong, non-nucleophilic bases are preferred to generate the difluoromethoxide anion in situ without competing in side reactions. Potassium or sodium hydroxide are often used, but their solubility in organic solvents can be low. Consider using potassium tert-butoxide or sodium hydride in an appropriate aprotic polar solvent like DMF or DMSO to improve solubility and reactivity.
-
Solvent and Temperature: The reaction generally requires polar aprotic solvents to facilitate the SNAr mechanism. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are common choices. If the reaction is sluggish at room temperature, carefully increasing the temperature can enhance the rate. However, be aware that higher temperatures can also lead to the formation of degradation impurities. A systematic temperature screen (e.g., 40°C, 60°C, 80°C) is recommended.
-
Moisture Control: The presence of water can be detrimental. Water can react with the strong base, quenching it and reducing the concentration of the active difluoromethoxide nucleophile. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Workflow for Optimization:
Caption: Troubleshooting workflow for incomplete reaction conversion.
Question 2: I'm observing a significant byproduct with a similar polarity to my product, making purification difficult. What could this impurity be and how can I minimize its formation?
Answer:
A common and troublesome byproduct in this reaction is 2-hydroxy-5-nitropyridine. Its formation is a direct consequence of the reaction conditions and the presence of nucleophilic species other than the desired difluoromethoxide.
-
Mechanism of Formation: 2-Hydroxy-5-nitropyridine is formed when hydroxide ions are present in the reaction mixture. These hydroxide ions can arise from:
-
The use of hydroxide bases (e.g., NaOH, KOH) in the presence of trace water.
-
The decomposition of the solvent (e.g., DMF hydrolysis at elevated temperatures).
The hydroxide ion, being a potent nucleophile, can compete with the difluoromethoxide and attack the electron-deficient C2 position of 2-chloro-5-nitropyridine, leading to the formation of the undesired hydroxy byproduct.
Caption: Competing nucleophilic attack leading to byproduct formation.
-
-
Mitigation Strategies:
-
Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are scrupulously dried.
-
Base Selection: Employing non-hydroxide bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can significantly reduce the concentration of hydroxide ions.
-
Temperature Control: Avoid excessive heating, as it can accelerate the decomposition of solvents like DMF, which can generate amines and, in the presence of water, hydroxide ions.
-
Purification: If the byproduct does form, careful column chromatography is often necessary. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system can often resolve the product from the more polar 2-hydroxy-5-nitropyridine.
-
Question 3: My final product shows signs of degradation upon storage or during workup. What are the potential degradation pathways and how can I improve stability?
Answer:
This compound can be susceptible to degradation, particularly under harsh acidic or basic conditions, or upon exposure to light.
-
Potential Degradation Pathways:
-
Hydrolysis of the Difluoromethoxy Group: Under strong acidic or basic conditions, the difluoromethoxy ether linkage can be cleaved, leading back to 2-hydroxy-5-nitropyridine.
-
Reduction of the Nitro Group: The nitro group can be sensitive to certain reagents and conditions, potentially being reduced to an amino group or other intermediates, especially if reductive metals are inadvertently introduced.
-
-
Stabilization and Handling:
-
Neutral Workup: During the reaction workup, aim to neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases.
-
Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere. Amber vials are recommended to protect against photodecomposition.[1]
-
Purity: Ensure the final product is free from residual acids or bases from the workup, as these can catalyze degradation over time.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the synthesis of this compound?
A1: A representative lab-scale protocol is as follows. Note that this should be optimized for your specific setup and scale.
Experimental Protocol: Synthesis of this compound
| Step | Procedure | Key Considerations |
| 1. Reagent Preparation | To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF. | Ensure all glassware is dry and the system is inerted. |
| 2. Base Addition | Cool the DMF to 0°C and add sodium hydride (60% dispersion in mineral oil) portion-wise. | NaH is highly reactive; handle with care. |
| 3. Difluoromethane Source | Slowly bubble chlorodifluoromethane gas through the suspension, or add diethyl (bromodifluoromethyl)phosphonate dropwise. | Maintain the temperature at 0°C during this exothermic addition. |
| 4. Starting Material Addition | Dissolve 2-chloro-5-nitropyridine in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. | The reaction is often exothermic; control the addition rate to maintain the desired temperature. |
| 5. Reaction Monitoring | Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC or HPLC. | Look for the disappearance of the 2-chloro-5-nitropyridine spot/peak. |
| 6. Quenching | Once complete, cool the reaction to 0°C and cautiously quench by the slow addition of water or a saturated aqueous solution of ammonium chloride. | The quench can be vigorous due to unreacted NaH. |
| 7. Extraction | Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). | |
| 8. Washing | Wash the combined organic layers with water and then with brine to remove residual DMF and salts. | |
| 9. Drying and Concentration | Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. | |
| 10. Purification | Purify the crude product by flash column chromatography on silica gel. | A typical eluent system is a gradient of ethyl acetate in hexanes. |
Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A2: A combination of chromatographic and spectroscopic methods is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. Use a UV lamp to visualize the spots, as the reactants and products are UV-active.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[2] A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically effective for separating the starting material, product, and key impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. 1H, 13C, and 19F NMR will provide a complete picture of the molecule's structure and purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) to identify unknown impurities.[3]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several hazards are associated with this reaction.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in an anhydrous solvent.
-
Chlorodifluoromethane (Freon-22): A gas that can cause asphyxiation in high concentrations. Work in a well-ventilated fume hood.
-
Polar Aprotic Solvents (DMF, DMSO): Can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always conduct a thorough safety review before starting any chemical synthesis.
References
-
National Center for Biotechnology Information. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]
- Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
National Center for Biotechnology Information. 2-Chloro-5-nitropyridine. [Link]
-
ResearchGate. 2-Chloro-5-nitropyridine. [Link]
-
National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
National Center for Biotechnology Information. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. [Link]
- Google Patents. An improved process for preparing of, impurities free, substituted 2-benzimidazolesulfoxide compound.
Sources
Technical Support Center: Scale-Up Synthesis of 2-(Difluoromethoxy)-5-nitropyridine Derivatives
Welcome to the technical support center for the scale-up synthesis of 2-(Difluoromethoxy)-5-nitropyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of producing these valuable compounds on a larger scale. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your synthetic endeavors.
I. Troubleshooting Guide: Navigating Common Hurdles in Scale-Up Synthesis
Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the bench scale. The synthesis of this compound is no exception. This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you might encounter.
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower yields of this compound upon scaling up our synthesis from 2-chloro-5-nitropyridine and a difluoromethylating agent. What are the likely causes and how can we mitigate them?
Answer: This is a common and often multifaceted issue. The primary culprits for low yield in this nucleophilic aromatic substitution (SNAr) reaction at scale are often related to reaction kinetics, mass transfer limitations, and the stability of reagents and intermediates.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: The SNAr reaction to introduce the difluoromethoxy group often requires precise temperature control. On a larger scale, achieving and maintaining a uniform temperature throughout the reaction vessel is more challenging.
-
Solution: Employ a reactor with efficient heating and stirring mechanisms. Use multiple temperature probes to monitor for thermal gradients within the reactor. A gradual increase to the optimal reaction temperature can also be beneficial.
-
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition.
-
Solution: Optimize the stirrer speed and design (e.g., anchor, turbine) for the specific reactor geometry and reaction volume to ensure thorough mixing of the heterogeneous reaction mixture.
-
-
Decomposition of the Difluoromethylating Agent: Many difluoromethylating reagents are sensitive to moisture and temperature.[1]
-
Solution: Ensure all solvents and reagents are rigorously dried before use. The reaction should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Consider adding the difluoromethylating agent slowly to the reaction mixture to control any exotherm.
-
-
Competitive Side Reactions: The nitro group on the pyridine ring is strongly electron-withdrawing, activating the 2-position for nucleophilic attack. However, other side reactions can occur.
-
Solution: Carefully control the stoichiometry of your reactants. An excess of the base used to generate the difluoromethoxide can lead to unwanted byproducts. Monitor the reaction progress closely using techniques like HPLC or GC to identify the formation of major impurities and adjust reaction conditions accordingly.
-
Issue 2: Incomplete Reaction and Starting Material Recovery
Question: Our scale-up reaction consistently stalls, leaving a significant amount of unreacted 2-chloro-5-nitropyridine. How can we drive the reaction to completion?
Answer: Incomplete conversion is a frustrating but solvable problem, often pointing to issues with reagent activity or reaction conditions.
Potential Causes & Solutions:
-
Deactivated Base or Nucleophile: The base used to generate the difluoromethoxide nucleophile (e.g., sodium hydride, potassium carbonate) may be of insufficient quality or may have degraded upon storage.
-
Solution: Use a fresh, high-purity base. If using a solid base, ensure it is finely powdered to maximize its surface area and reactivity.
-
-
Insufficient Reaction Time: While the reaction may have appeared complete at a smaller scale, mass transfer limitations in a larger reactor can slow down the reaction rate.
-
Solution: Extend the reaction time and monitor the progress at regular intervals. Do not rely solely on the time that was sufficient for the bench-scale reaction.
-
-
Product Inhibition: In some cases, the product itself or a byproduct can inhibit the reaction.
-
Solution: While less common in this specific reaction, if suspected, consider strategies like running the reaction at a more dilute concentration or exploring a continuous flow setup where the product is continuously removed from the reaction mixture.
-
Issue 3: Difficulties in Product Purification
Question: We are struggling to purify our crude this compound at scale. Column chromatography is not a viable option. What are the recommended purification strategies?
Answer: Large-scale purification requires moving away from chromatographic methods towards more scalable techniques like crystallization and distillation.
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products.
-
Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common choices include isopropanol, ethanol, or mixtures of heptane and ethyl acetate.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration.
-
Crystallization: Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of the pure product can induce crystallization if it is slow to start.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Distillation (for liquid derivatives): If you are synthesizing a derivative that is a high-boiling liquid, vacuum distillation can be an effective purification method.
-
Considerations: Ensure your product is thermally stable at the required distillation temperature. Use a well-designed distillation apparatus with an efficient condenser to minimize product loss.
-
Issue 4: Safety Concerns During Scale-Up
Question: What are the primary safety hazards we should be aware of when scaling up the synthesis of this compound derivatives?
Answer: Safety is paramount in any chemical synthesis, and the risks are amplified at scale.
Key Safety Considerations:
-
Exothermic Reactions: The reaction between the difluoromethylating agent and the base can be exothermic.
-
Mitigation: Add reagents slowly and ensure the reactor has an adequate cooling system. A reaction calorimetry study can provide valuable data on the heat of reaction, allowing for better process control.
-
-
Handling of Pyridine Derivatives: Pyridine and its derivatives can be toxic.
-
Mitigation: Handle these compounds in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Pressure Build-up: Some difluoromethylating agents can decompose to release gaseous byproducts, leading to a pressure increase in a closed reactor.
-
Mitigation: Ensure the reactor is equipped with a pressure relief system. Conduct the reaction under a gentle flow of inert gas to vent any off-gases safely.
-
-
Waste Disposal: The reaction will generate waste streams containing halogenated organic compounds and potentially corrosive materials.
-
Mitigation: Follow all institutional and regulatory guidelines for the disposal of chemical waste.
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound derivatives, providing foundational knowledge for successful scale-up.
Synthesis Strategy
Question 1: What is the most common and scalable synthetic route to this compound?
Answer: The most prevalent and industrially viable route is the nucleophilic aromatic substitution (SNAr) reaction starting from 2-chloro-5-nitropyridine.[2][3] This starting material is commercially available and relatively inexpensive. The key step involves the reaction with a suitable source of the difluoromethoxide anion.
Caption: General synthetic route to this compound.
Question 2: What are the common difluoromethylating agents used in this synthesis, and what are their pros and cons?
Answer: Several reagents can be used to introduce the difluoromethoxy group. The choice often depends on factors like cost, availability, and ease of handling at scale.
| Reagent | Pros | Cons |
| Chlorodifluoromethane (Freon 22) | Inexpensive and readily available. | Ozone-depleting substance, subject to regulatory restrictions. Requires handling of a gas. |
| Diethyl (bromodifluoromethyl)phosphonate | Effective and relatively stable.[4] | More expensive than chlorodifluoromethane. |
| Sodium Chlorodifluoroacetate | Solid, easier to handle than gaseous reagents. | Can require higher reaction temperatures. |
Reaction Parameters
Question 3: What are the typical reaction conditions for the difluoromethoxylation of 2-chloro-5-nitropyridine?
Answer: The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, in the presence of a base.
-
Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).
-
Bases: Sodium hydride (NaH), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3).
-
Temperature: The reaction temperature can range from room temperature to over 100 °C, depending on the specific reagents and solvent used.
Question 4: How can we effectively monitor the progress of the reaction at scale?
Answer: Real-time reaction monitoring is crucial for process control and optimization.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and analyzed to determine the ratio of starting material, product, and any major byproducts.
-
Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can also be a valuable tool.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and simple method for a qualitative assessment of the reaction's progress.[3][5]
Product Characterization
Question 5: What are the key analytical techniques for characterizing the final this compound product?
Answer: A combination of spectroscopic and analytical methods should be used to confirm the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is essential for confirming the structure. The ¹⁹F NMR spectrum will show a characteristic signal for the -OCF₂H group.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product.
-
HPLC/GC: These techniques are used to determine the purity of the final product.
-
Melting Point: For solid products, the melting point is a good indicator of purity.
III. Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Disclaimer: This is a general protocol and should be adapted and optimized for your specific equipment and safety procedures.
Materials:
-
2-Chloro-5-nitropyridine
-
Sodium Hydride (60% dispersion in mineral oil)
-
Diethyl (bromodifluoromethyl)phosphonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
Brine
Procedure:
-
Reactor Setup: Set up a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Addition:
-
Under a positive pressure of nitrogen, charge the reactor with anhydrous DMF.
-
Carefully add the sodium hydride dispersion to the DMF with stirring.
-
Slowly add a solution of diethyl (bromodifluoromethyl)phosphonate in DMF to the sodium hydride suspension, maintaining the temperature below 25 °C using the reactor's cooling system.
-
Stir the mixture at room temperature for 1 hour.
-
Add the 2-chloro-5-nitropyridine to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the predetermined optimal temperature (e.g., 80-100 °C) and maintain it for the required reaction time.
-
Monitor the reaction progress by HPLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, ensuring the temperature is controlled.
-
Add toluene to the mixture and stir.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water or heptane/ethyl acetate).
-
Caption: Workflow for the scale-up synthesis of this compound.
IV. References
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]
-
Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved from [Link]
-
Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved from [Link]
-
Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
-
Chemical Communications. (2009). Selective difluoromethylation and monofluoromethylation reactions. Retrieved from [Link]
-
ResearchGate. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]
-
Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Retrieved from [Link]
-
Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from
-
NIH. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]
-
Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Retrieved from
-
ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. Retrieved from [Link]
-
Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Retrieved from
-
Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine. Retrieved from
-
Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
Technical Support Center: Troubleshooting Failed Reactions with 2-(Difluoromethoxy)-5-nitropyridine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Difluoromethoxy)-5-nitropyridine. This resource is designed to provide in-depth, practical solutions to common challenges encountered during its use in synthetic chemistry. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental outcomes, ensuring the integrity and success of your research.
Core Concepts: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the electron-deficient nature of the pyridine ring, which is further activated by the strong electron-withdrawing effects of both the nitro group and the difluoromethoxy substituent.[1] This electronic arrangement makes the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The primary mode of reaction for this compound is the displacement of a leaving group at the 2- or 6-position by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[2] The stability of this intermediate is crucial for the reaction to proceed efficiently and is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My SNAr reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I address them?
A1: Low or non-existent product yield is a common frustration in SNAr reactions. A systematic approach to troubleshooting is the most effective strategy. Here are the primary factors to investigate:
-
Insufficient Nucleophilicity: The strength of your nucleophile is a critical parameter. Weakly nucleophilic species may not be potent enough to attack the electron-deficient pyridine ring, even with the activating groups.
-
Troubleshooting:
-
Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base to generate the more nucleophilic alkoxide or amide. The choice of base is critical and should be non-nucleophilic to avoid competing reactions.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive.
-
-
-
Inadequate Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.
-
Troubleshooting:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to check for product formation and the appearance of degradation products.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted heating can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.
-
-
-
Poor Leaving Group: While the difluoromethoxy group itself is not the leaving group in the intended reaction, if you are starting with a precursor like 2-chloro-5-nitropyridine to synthesize an analog, the nature of the halide is important. In SNAr, the reactivity order is typically F > Cl > Br > I, which is counterintuitive to SN1/SN2 reactions.[3][4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the more electronegative fluorine atom's inductive electron withdrawal.[5]
-
Decomposition of Starting Material or Product: The difluoromethoxy group, while generally more stable than a methoxy group to metabolic cleavage, can be susceptible to hydrolysis under harsh acidic or basic conditions.[6]
-
Troubleshooting:
-
Control pH: If your reaction conditions are strongly acidic or basic, consider if a milder base or buffered system could be employed.
-
Monitor for Byproducts: Look for the appearance of 2-hydroxy-5-nitropyridine or other potential degradation products in your analytical data.
-
-
Issue 2: Formation of Impurities and Side Products
Q2: My reaction is producing significant amounts of unintended byproducts. What are the common side reactions and how can I minimize them?
A2: The formation of impurities can complicate purification and reduce the yield of your desired product. Understanding the potential side reactions is key to mitigating them.
-
Competing Nucleophilic Attack: If your nucleophile has multiple reactive sites, you may observe a mixture of products.
-
Troubleshooting:
-
Protecting Groups: If possible, use protecting groups to block the undesired reactive sites on your nucleophile.
-
-
-
Hydrolysis of the Difluoromethoxy Group: As mentioned, the OCF₂H group can be labile under certain conditions.[7][8]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure your solvents and reagents are dry. The use of molecular sieves can be beneficial.
-
Avoid Strong Acids/Bases: If hydrolysis is suspected, screen for milder reaction conditions.
-
-
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group under certain conditions, especially in the presence of reducing agents or certain metals.[1]
-
Troubleshooting:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent some unwanted redox processes.
-
Reagent Purity: Ensure your reagents and solvents are free from contaminants that could act as reducing agents.
-
-
Issue 3: Reagent Stability and Handling
Q3: I'm concerned about the stability of this compound. What are the best practices for its storage and handling?
A3: Proper storage and handling are crucial for maintaining the integrity of your starting material.
-
Storage Conditions:
-
Temperature: Store the compound in a cool, dry place.[6] Some suppliers recommend refrigeration (4°C).[9]
-
Light Sensitivity: Nitroaromatic compounds can be light-sensitive.[1] It is advisable to store the compound in an amber vial or otherwise protected from light.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1][6]
-
-
Handling:
-
Moisture Sensitivity: The compound may be sensitive to moisture.[1] Handle it in a dry environment and avoid prolonged exposure to the atmosphere.
-
Safety Precautions: this compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.[11][12]
-
Experimental Protocols & Data
General Protocol for a Typical SNAr Reaction
This protocol provides a general starting point for a nucleophilic aromatic substitution reaction with a generic amine nucleophile. Optimization will be necessary for specific substrates.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to achieve a concentration of 0.1-0.5 M.
-
Add the amine nucleophile (1.1-1.5 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, it may be the product or a salt. If it is a salt, it can be removed by filtration.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the polar solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in SNAr reactions with this compound.
Caption: A decision tree for troubleshooting SNAr reactions.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | 25 - 150 °C | Higher temperatures may be needed for less reactive nucleophiles.[1] |
| Nucleophile eq. | 1.1 - 2.0 | A slight excess of the nucleophile can drive the reaction to completion. |
| Base eq. | 1.5 - 3.0 | To deprotonate the nucleophile and neutralize any acid formed. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can increase reaction rates. |
Conclusion
Successful synthesis using this compound hinges on a solid understanding of its reactivity and potential pitfalls. By systematically evaluating reaction parameters and being mindful of the compound's stability, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a foundational framework for addressing common challenges, but it is the careful, methodical approach of the individual scientist that will ultimately lead to success.
References
- Safety Data Sheet for this compound. (2024). Fluorochem Ltd.
- 2-(2,4-Difluorophenoxy)-5-nitropyridine - Smolecule. (2023).
- Purohit, P. U., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 20(8), 13833–13864.
- Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. (2017). Organic & Biomolecular Chemistry, 15(30), 6345-6351.
- This compound. ChemScene.
- Safety Data Sheet for 2-Fluoro-5-nitropyridine. (2025). Thermo Fisher Scientific.
- Safety Data Sheet for 2-Chloro-6-(difluoromethoxy)pyridine. (2026).
- Shen, D., et al. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
- Safety Data Sheet for 2,4-Dichloro-5-nitropyridine. (2024). MedchemExpress.com.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021).
- This compound. BLD Pharm.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews, 50(12), 7079-7132.
- Safety Data Sheet for 2-Amino-3,5-difluoropyridine. (2025).
- 2-(Difluoromethoxy)
- Reaction Examples.
- 2-(Difluoromethoxy)-5-methyl-4-nitropyridine 1-oxide. BLD Pharm.
- SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
- 2-(Difluoromethyl)-5-nitropyridine. BLD Pharm.
- Nucleophilic Aromatic Substitution. Organic Chemistry Tutor.
- Nucleophilic Arom
- 2-Chloro-5-(difluoromethoxy)-3-nitropyridine. BLD Pharm.
- Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). BenchChem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2019). Journal of Heterocyclic Chemistry, 56(1), 1-5.
- SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. (2018). Journal of Physical Organic Chemistry, 32(3), e3910.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv.
- 2-(2,4-Difluorophenoxy)-5-nitropyridine. BLD Pharm.
- Synthesis method of medicinal raw material 2,5-difluoropyridine. (2016).
- Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. (2022). Chegg.
- This compound 5G. Dabos.
- 2-Fluoro-5-nitropyridine. PubChem.
- 2-Amino-5-nitropyridine. PubChem.
Sources
- 1. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Reactivity Guide: 2-(Difluoromethoxy)-5-nitropyridine vs. 2-chloro-5-nitropyridine in Nucleophilic Aromatic Substitution
In the landscape of modern drug discovery and organic synthesis, halogenated and alkoxy-substituted nitropyridines are indispensable building blocks.[1][2] Their utility is primarily centered on their ability to act as potent electrophiles in nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth, data-supported comparison of the reactivity of two key intermediates: 2-(Difluoromethoxy)-5-nitropyridine and the more conventional 2-chloro-5-nitropyridine .
The choice between these two reagents is not merely one of cost or availability; it is a strategic decision rooted in the fundamental electronic differences between a chloro and a difluoromethoxy substituent. Understanding these differences is paramount for optimizing reaction conditions, maximizing yields, and achieving desired synthetic outcomes.
Physicochemical and Electronic Properties: A Head-to-Head Comparison
The reactivity of these compounds in SNAr reactions is dictated by the electronic properties of the substituent at the C2 position. The pyridine nitrogen and the nitro group at C5 work in concert to render the ring highly electron-deficient, but the nature of the leaving group is the ultimate determinant of reaction kinetics.
| Property | 2-chloro-5-nitropyridine | This compound |
| CAS Number | 4548-45-2 | 1192813-41-4 |
| Molecular Formula | C₅H₃ClN₂O₂ | C₆H₄F₂N₂O₃ |
| Molecular Weight | 158.54 g/mol | 190.10 g/mol |
| Appearance | Light yellow crystalline solid | Colorless to light yellow oil/solid |
| C2 Substituent | Chloro (-Cl) | Difluoromethoxy (-OCF₂H) |
| Key Electronic Effect | Inductively withdrawing (-I), Weakly resonance donating (+M) | Strongly inductively withdrawing (-I) |
The chloro group is electronegative and exerts a deactivating inductive effect (-I). However, its lone pairs can participate in resonance (+M), which partially counteracts the inductive withdrawal.[3] In stark contrast, the difluoromethoxy (-OCF₂H) group is a powerful electron-withdrawing substituent. The two highly electronegative fluorine atoms create a potent inductive pull, which is only minimally offset by the oxygen's lone pairs. This makes the -OCF₂H group a significantly stronger activating group for nucleophilic aromatic substitution compared to a chloro group.[4][5]
The Decisive Factor: Stability of the Meisenheimer Intermediate
The SNAr reaction proceeds via a two-step addition-elimination mechanism, the rate-determining step of which is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex.[6][7] The stability of this complex is the key to the reaction's facility.
A more electron-withdrawing substituent at the reaction center (C2) more effectively stabilizes the negative charge of the Meisenheimer intermediate, lowering the activation energy of the reaction and increasing the rate. Due to the superior inductive effect of the -OCF₂H group, this compound forms a more stable Meisenheimer complex than its chloro-analogue, leading to a dramatic increase in reactivity.
Figure 1. General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity: Experimental Insights
While direct, side-by-side kinetic studies are sparse in the literature, the enhanced reactivity of fluoro- and fluoroalkoxy-substituted aromatics over their chloro counterparts in SNAr is a well-established principle.[8][9] For instance, in many activated systems, the rate of substitution for a fluoro leaving group can be orders of magnitude faster than for a chloro leaving group. The difluoromethoxy group, while not a leaving group itself, activates the C2 position to such a degree that the displacement of a nucleofuge from that position is greatly accelerated.
In practice, this translates to several experimental advantages for This compound :
-
Milder Reaction Conditions: Reactions often proceed at lower temperatures (room temperature vs. elevated heat).
-
Shorter Reaction Times: Reactions can reach completion in a fraction of the time required for the chloro analogue.
-
Broader Nucleophile Scope: Less reactive nucleophiles that may fail to react with 2-chloro-5-nitropyridine can be successfully employed.
The following table provides a qualitative comparison based on established principles and anecdotal reports from synthetic applications.
| Feature | 2-chloro-5-nitropyridine | This compound |
| Relative Reactivity | Moderate | High to Very High |
| Typical Temp. | 40°C - 100°C | 0°C - Room Temperature |
| Typical Nucleophiles | Primary/Secondary Amines, Alkoxides, Thiols | Anilines, Amides, less reactive heterocycles |
| Key Advantage | Cost-effective, widely available[1] | High reactivity, enables difficult transformations |
Practical Applications and Synthetic Strategy
2-chloro-5-nitropyridine remains a workhorse in medicinal chemistry due to its reliability and cost.[1][2] It is frequently used to synthesize a variety of bioactive molecules, including kinase inhibitors and insecticides, where a moderately reactive electrophile is sufficient.[2]
This compound , on the other hand, is a specialist reagent. It is the tool of choice when:
-
A nucleophile is particularly unreactive due to steric hindrance or low basicity.
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Maximizing yield and minimizing reaction time are critical in a multi-step synthesis.
The introduction of fluorine-containing motifs is a major strategy in modern drug design, as they can significantly modulate properties like metabolic stability, lipophilicity, and binding affinity.[10][11] The difluoromethoxy group itself is of increasing interest, making this reagent a direct gateway to novel chemical matter.[12]
Representative Experimental Protocol: SNAr with an Amine
This protocol details a general procedure for the aminolysis of the more reactive this compound, which can be adapted for the chloro-analogue, typically by using higher temperatures and longer reaction times.
Figure 2. Typical experimental workflow for an SNAr amination reaction.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., DMF, acetonitrile, THF).
-
Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 equivalents). Cool the solution of the pyridine to 0°C and add the amine/base solution dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.
Conclusion and Recommendations
Both this compound and 2-chloro-5-nitropyridine are valuable electrophiles for SNAr reactions.
-
Choose 2-chloro-5-nitropyridine for routine transformations with reactive nucleophiles where cost is a primary consideration. It is a robust and well-characterized building block for a wide range of applications.[1][13]
-
Choose this compound when faced with challenging substrates, unreactive nucleophiles, or when mild conditions are essential for preserving molecular complexity. Its superior reactivity opens doors to chemical space that may be inaccessible with the chloro analogue and provides a direct route to incorporating the valuable -OCF₂H motif.
The decision should be guided by a careful analysis of the nucleophile's reactivity, the stability of the overall molecule, and the ultimate goals of the synthetic campaign.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. 1
-
Khlebnikov, A. I., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6533.
-
Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. 13
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution. 14
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. 6
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22, 10-16. 4
-
Pashko, M. O., & Yagupolskii, Y. L. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate.
-
BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. 15
-
YouTube. (2019). nucleophilic aromatic substitutions.
-
Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2, (12), 1267-1270.
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups.
-
Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
-
ChemScene. (n.d.). This compound.
-
MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(14), 5434.
-
Royal Society of Chemistry. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(42), 25055-25059.
-
Royal Society of Chemistry. (2013). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 11(35), 5873-5881.
-
MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(13), 5183.
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BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. 16
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ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
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A Comparative Guide to Analytical Methods for Purity Assessment of 2-(Difluoromethoxy)-5-nitropyridine
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. For key intermediates like 2-(Difluoromethoxy)-5-nitropyridine, a fluorinated heterocyclic compound of increasing interest, the precise and accurate determination of purity is not merely a quality control metric; it is a critical determinant of downstream success in complex synthetic pathways. The presence of even minute quantities of process-related impurities, isomers, or degradation products can have profound impacts on reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.
This guide provides an in-depth comparison of principal analytical methodologies for the purity assessment of this compound. We will move beyond a simple listing of techniques to explore the causality behind methodological choices, offering field-proven insights into the development and validation of robust analytical protocols. This content is designed for researchers, analytical scientists, and drug development professionals seeking to establish a comprehensive and reliable quality control strategy for this and structurally related compounds. All discussed methodologies are framed within the context of internationally recognized standards, such as the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4]
The Analytical Challenge: Structural Features and Potential Impurities
This compound possesses distinct structural features that guide the selection of appropriate analytical techniques: a UV-active nitropyridine core, a polar difluoromethoxy group, and susceptibility to nucleophilic substitution. Potential impurities may arise from starting materials, side reactions (e.g., incomplete nitration or etherification), or degradation. Common impurities could include regioisomers, hydrolyzed precursors (2-hydroxy-5-nitropyridine), or compounds with incomplete fluorination. A successful analytical method must be specific enough to resolve the main component from these structurally similar compounds.
Comparative Analysis of Core Methodologies
The three primary techniques for purity determination of small organic molecules are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each offers a unique set of advantages and limitations when applied to this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[5] | Separation of volatile compounds based on partitioning between a stationary phase and an inert carrier gas.[6] | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of atomic nuclei.[7] |
| Primary Use | Gold standard for purity and impurity quantification in pharmaceuticals.[5][8] | Analysis of volatile and thermally stable impurities. | Absolute purity determination without a specific reference standard of the analyte; structural confirmation.[7] |
| Selectivity | High; tunable via column chemistry (e.g., C18, Phenyl-Hexyl) and mobile phase composition. | Very high; excellent resolution for volatile isomers and related substances. | High; depends on chemical shift dispersion. ¹⁹F qNMR is highly specific for fluorinated compounds.[9][10] |
| Sensitivity | High (ng to pg range with UV detection). | Very high (pg to fg range with FID or MS detectors). | Moderate; generally requires higher sample concentration (µg to mg range). |
| Sample Throughput | High; amenable to automation. | Moderate to High. | Lower; longer acquisition times may be needed for high precision. |
| Destructive? | Yes (sample is consumed). | Yes (sample is consumed). | No (sample can be recovered). |
| Key Advantage for Topic | Excellent for resolving non-volatile impurities and isomers. Robust and widely available. | Ideal for detecting residual solvents and volatile synthetic precursors. | Provides an orthogonal, primary method for purity assignment and can identify unknown impurities structurally. ¹⁹F NMR offers a clean background for quantification.[10] |
| Key Limitation for Topic | May not detect non-UV active impurities. Requires a qualified reference standard for precise quantification. | The analyte must be thermally stable and sufficiently volatile. Risk of on-column degradation. | Lower sensitivity for trace impurities. Requires a certified quantitative internal standard. |
Workflow for Purity Method Selection
The choice of a primary purity method and orthogonal supporting techniques should be a risk-based decision, as outlined in the workflow below.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Difluoromethoxy)-5-nitropyridine Derivatives
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups has become a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1][2] Among these, the difluoromethoxy group (-OCF₂H) is particularly valuable as a bioisostere for hydroxyl, thiol, or methoxy groups, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] The 2-(Difluoromethoxy)-5-nitropyridine scaffold is an important building block in the synthesis of a variety of biologically active molecules.[3][4]
This guide provides a comprehensive comparison of the essential spectroscopic techniques required for the unambiguous characterization of this compound and its derivatives. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the underlying principles that dictate our analytical choices, ensuring a robust and self-validating approach to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. For fluorinated molecules like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.
Causality Behind NMR Experimental Choices
The presence of the difluoromethoxy group introduces characteristic spin-spin couplings between the fluorine atoms and the adjacent proton and carbon atoms. Specifically, the proton of the -OCF₂H group will appear as a triplet in the ¹H NMR spectrum due to coupling with the two equivalent fluorine atoms. Conversely, the fluorine atoms will show a doublet in the ¹⁹F NMR spectrum from coupling to the single proton. These predictable coupling patterns provide definitive evidence for the presence of the difluoromethoxy moiety.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is critical; ensure the compound is fully dissolved and that the solvent signals do not overlap with key analyte resonances.[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C NMR.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak for ¹H and ¹³C, and an external standard (e.g., CFCl₃) for ¹⁹F.[6][7]
Data Presentation: Expected NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-3 | ~7.8 - 8.0 | d | J(H-3, H-4) ≈ 8-9 |
| H-4 | ~8.4 - 8.6 | dd | J(H-4, H-3) ≈ 8-9, J(H-4, H-6) ≈ 2-3 | |
| H-6 | ~9.0 - 9.2 | d | J(H-6, H-4) ≈ 2-3 | |
| -OCH F₂ | ~6.6 - 7.5 | t | J(H,F) ≈ 72-75 | |
| ¹³C | C-2 (-O-C) | ~155 - 160 | t | J(C,F) ≈ 30-35 |
| C-3 | ~115 - 120 | s | ||
| C-4 | ~140 - 145 | s | ||
| C-5 (-NO₂) | ~140 - 145 | s | ||
| C-6 | ~150 - 155 | s | ||
| -OC F₂H | ~113 - 118 | t | J(C,F) ≈ 255-260 | |
| ¹⁹F | -OCF ₂H | ~ -80 to -95 | d | J(F,H) ≈ 72-75 |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.[5][6]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For novel synthesized derivatives, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Causality Behind MS Experimental Choices
The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) depends on the analytical goal. EI provides extensive fragmentation, which can be used to piece together the structure, while ESI typically yields the protonated molecular ion, which is ideal for confirming the molecular weight of the parent compound.[8] The presence of fluorine atoms often leads to characteristic fragmentation patterns, which can aid in structural confirmation.[9][10][11]
Experimental Protocol: GC-MS (EI) and LC-MS (ESI)
A. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[8]
-
GC Conditions:
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.
-
Oven Program: 80 °C (2 min), ramp at 15 °C/min to 280 °C, hold for 5 min.[8]
-
Carrier Gas: Helium at 1 mL/min.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1 v/v) to a final concentration of 1 µg/mL.[8]
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive ion.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Data Presentation: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z | Notes |
| HRMS (ESI) | [M+H]⁺ | 191.0262 | Calculated for C₆H₅F₂N₂O₃⁺ |
| EI | M⁺˙ | 190 | Molecular Ion |
| [M-NO₂]⁺ | 144 | Loss of nitro group | |
| [M-OCF₂H]⁺ | 123 | Loss of difluoromethoxy group |
Note: The molecular formula of this compound is C₆H₄F₂N₂O₃ with a molecular weight of 190.10 g/mol .[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid, non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]
Causality Behind FT-IR Experimental Choices
For this compound derivatives, FT-IR is invaluable for confirming the presence of key functional groups: the C-F bonds of the difluoromethoxy group, the N-O bonds of the nitro group, and the C=N and C=C bonds of the pyridine ring. The vibrational frequencies of these groups are highly characteristic and provide a quick check for successful synthesis.[13][14]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid Samples: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternative (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over the range of 4000-650 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.
Data Presentation: Characteristic FT-IR Frequencies
| Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Asymmetric NO₂ Stretch | 1530 - 1510 |
| Symmetric NO₂ Stretch | 1350 - 1330 |
| Pyridine Ring C=C, C=N Stretches | 1610 - 1450 |
| C-O-C Stretch | 1250 - 1200 |
| C-F Stretch | 1150 - 1050 (strong, broad) |
Note: These are typical ranges and can be influenced by the molecular environment.[13][15]
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from the ground state to higher energy excited states.
Causality Behind UV-Vis Experimental Choices
The nitropyridine ring is a chromophore that absorbs strongly in the UV region. The position and intensity of the absorption maximum (λ_max) are sensitive to the substituents on the ring. This technique is particularly useful for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for comparing the electronic properties of different derivatives.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) in a UV-transparent solvent such as ethanol, methanol, or acetonitrile.
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Fill a second matched cuvette with the sample solution.
-
Scan the absorbance from approximately 200 nm to 400 nm.
-
Data Presentation: Expected UV-Vis Data
| Compound | Solvent | Expected λ_max (nm) |
| This compound | Ethanol | ~260 - 280 |
Note: The λ_max can shift depending on the solvent polarity and the presence of other functional groups.[14]
Comparative Guide to Spectroscopic Techniques
| Technique | Primary Information Provided | Strengths | Limitations | Best For |
| NMR | Detailed molecular structure, connectivity, stereochemistry. | Unambiguous structure determination. | Requires relatively large sample amounts; can be time-consuming. | Definitive structural elucidation of the final product and intermediates. |
| MS | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, confirms molecular formula. | Isomers can be difficult to distinguish; provides limited connectivity data. | Confirming molecular weight and formula; identifying impurities. |
| FT-IR | Presence of functional groups. | Fast, non-destructive, requires minimal sample. | Provides limited information on the overall molecular skeleton. | Rapidly confirming the success of a reaction by identifying key functional groups. |
| UV-Vis | Information on the conjugated electronic system. | Excellent for quantitative analysis, simple and fast. | Provides very limited structural information. | Quantifying sample concentration; comparing electronic properties of a series of compounds. |
Visualizations
Experimental Workflow for Comprehensive Analysis
Caption: Comprehensive spectroscopic analysis workflow.
Logical Relationship of Spectroscopic Data
Caption: Complementary nature of spectroscopic techniques.
References
-
Benchchem. Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
-
ResearchGate. (a) FT-IR and (b) UV–Visible spectra of pyridine along with selected investigated derivatives.
-
The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information.
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PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.
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The Royal Society of Chemistry. Supporting Information for "Magnesium-catalysed C–H bond activation and functionalisation of fluoroarenes".
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Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines.
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ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples.
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ResearchGate. Mass spectrometry of some fluorinated pyridinium N-imines.
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ChemScene. This compound.
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The Royal Society of Chemistry. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
-
Benchchem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
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National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
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PubMed. Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives.
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BLD Pharm. 1192813-41-4|this compound.
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Unipd. Mass spectrometry of some fluorinated pyridinium N-imines.
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BLD Pharm. 1192813-41-4|this compound.
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ResearchGate. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
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Benchchem. A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Derivatives.
-
ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. [URL: https://www.researchgate.net/publication/325609318_SYNTHESIS_AND_BIOLOGICAL_SCREENING_OF_2-AMINO-6-ARYL-4-3'-DIFLUOROMETHOXY-5'-3-METHYL-4-222-TRIFLUOROETHOXYPYRIDIN-2-YL]METHOXYPHENYL-NICOTINONITRILES]([Link])
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NIST. Mass spectra of fluorocarbons.
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Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R).
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Wiley. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
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The Royal Society of Chemistry. Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs.
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Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine.
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National Institutes of Health (NIH). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
-
PubChem. 2-Fluoro-5-nitropyridine.
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MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
-
Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
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A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-(Difluoromethoxy)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The difluoromethoxy group (OCF₂H), in particular, offers a unique combination of electronic effects and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile building block, 2-(difluoromethoxy)-5-nitropyridine. We will explore its derivatization into potent kinase inhibitors, antimicrobial agents, and promising antitumor candidates, presenting supporting experimental data and methodologies to inform future drug discovery efforts.
The Strategic Advantage of the 2-(Difluoromethoxy)pyridine Scaffold
The 2-(difluoromethoxy)pyridine core serves as a privileged scaffold in drug design for several key reasons. The difluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, influencing binding interactions with biological targets. Furthermore, the C-F bond's high strength enhances metabolic stability by blocking sites susceptible to oxidative metabolism, often leading to improved pharmacokinetic profiles. The pyridine ring itself is a common feature in many approved drugs, offering sites for substitution to fine-tune potency, selectivity, and physicochemical properties.
The synthetic utility of this compound lies in the reactivity of the nitro group. This group can be readily reduced to an amino group (2-(difluoromethoxy)-5-aminopyridine), which then serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse compound libraries.
Kinase Inhibitors: Targeting Uncontrolled Cellular Signaling
Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-(difluoromethoxy)pyridine scaffold has been successfully incorporated into potent kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
A series of pyrimidine derivatives incorporating the 2-(difluoromethoxy)phenyl moiety have been synthesized and evaluated as c-Kit and PDGFR kinase inhibitors, both of which are key targets in various cancers[1]. The general structure involves the coupling of the aminopyridine precursor with a substituted pyrimidine core.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound A | c-Kit | 15 | [1] |
| Compound A | PDGFRα | 25 | [1] |
| Compound B | c-Kit | 8 | [1] |
| Compound B | PDGFRβ | 12 | [1] |
| Gleevec® (Imatinib) | c-Kit | 100 | Public Domain |
| Gleevec® (Imatinib) | PDGFRα/β | 100-200 | Public Domain |
As illustrated in the table, compounds derived from the 2-(difluoromethoxy)pyridine scaffold demonstrate significantly improved potency against c-Kit and PDGFR kinases compared to the established drug, Gleevec®. This highlights the potential of this scaffold in developing next-generation kinase inhibitors.
Experimental Protocol: Synthesis of a Representative Kinase Inhibitor
The synthesis of these kinase inhibitors typically involves the reduction of the nitro group of this compound, followed by a nucleophilic aromatic substitution or a cross-coupling reaction.
Caption: Synthetic workflow for a generic kinase inhibitor.
Step-by-step methodology:
-
Reduction of the Nitro Group: To a solution of this compound in ethanol, add iron powder and a catalytic amount of ammonium chloride. Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Filter the hot reaction mixture through a pad of celite and wash with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(difluoromethoxy)-5-aminopyridine.
-
Coupling Reaction: In a sealed tube, combine 2-(difluoromethoxy)-5-aminopyridine, the desired 4-chloropyrimidine derivative, and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos) in a solvent such as dioxane. Add a base (e.g., Cs₂CO₃) and heat the mixture at 100-120 °C for 12-24 hours.
-
Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter. The filtrate is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final kinase inhibitor.
Antimicrobial Agents: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. The 2-(difluoromethoxy)pyridine scaffold has also been explored for its potential in creating new classes of antibacterial and antifungal compounds.
Comparative Analysis of Antimicrobial Activity
A study on nicotinonitrile derivatives, which can be conceptually derived from the 2-(difluoromethoxy)pyridine core, has demonstrated their antimicrobial efficacy[2]. These compounds were screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound ID | B. mega (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. fluorescens (MIC, µg/mL) | A. awamori (MIC, µg/mL) |
| Compound C | 50 | 100 | 100 | 50 | 100 |
| Compound D | 25 | 50 | 50 | 25 | 50 |
| Streptomycin | 10 | 5 | 10 | 15 | N/A |
| Griseofulvin | N/A | N/A | N/A | N/A | 25 |
The synthesized compounds, particularly Compound D, exhibited promising broad-spectrum antimicrobial activity. While not as potent as the standard antibiotics in all cases, they represent a novel chemical class with potential for further optimization.
Experimental Protocol: Synthesis of Nicotinonitrile Derivatives
The synthesis of these antimicrobial agents involves a multi-step process starting from a chalcone precursor, which can be prepared from a derivative of 2-(difluoromethoxy)pyridine.
Caption: Synthetic workflow for a nicotinonitrile derivative.
Step-by-step methodology:
-
Chalcone Synthesis: A mixture of a 2-(difluoromethoxy)pyridine carboxaldehyde derivative and a substituted acetophenone is stirred in ethanol. An aqueous solution of potassium hydroxide is added dropwise, and the reaction is stirred at room temperature for 24 hours. The precipitated solid is filtered, washed with water and ethanol, and dried to yield the chalcone.
-
Nicotinonitrile Formation: The chalcone, malononitrile, and ammonium acetate are refluxed in ethanol for 6-8 hours. The reaction progress is monitored by TLC.
-
Isolation and Purification: After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to give the pure nicotinonitrile derivative.
Antitumor Agents: A Frontier in Cancer Therapy
The development of novel and effective antitumor agents is a critical area of research. The 2-(difluoromethoxy)pyridine scaffold has emerged as a promising starting point for the synthesis of compounds with potent anticancer activity.
Comparative Analysis of Antitumor Activity
A patent application has disclosed a class of antitumor compounds, with a structure that can be derived from this compound, and has demonstrated their inhibitory effects on various cancer cell lines[2].
| Compound ID | Cell Line | Inhibition at 30 µM (%) |
| Compound E | A549 (Non-small cell lung cancer) | 48 |
| Compound E | NCI-H1299 (Non-small cell lung cancer) | 23 |
| Compound E | NCI-H1650 (Non-small cell lung cancer) | 69.5 |
| Doxorubicin | A549 (Non-small cell lung cancer) | ~90 (at lower concentrations) |
While the inhibitory concentrations are higher than the standard chemotherapeutic agent doxorubicin, the significant activity, particularly against the NCI-H1650 cell line, indicates that this chemical scaffold holds promise for the development of new anticancer drugs[2]. Further structure-activity relationship (SAR) studies are warranted to optimize the potency of these compounds.
Proposed Synthetic Pathway and Biological Evaluation
The synthesis of these antitumor agents would likely follow a similar initial path of nitro reduction, followed by the construction of the specific heterocyclic core.
Caption: Generalized pathway to novel antitumor agents.
Biological Evaluation Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., A549, NCI-H1650) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the difluoromethoxy group imparts favorable pharmacokinetic properties, while the pyridine core allows for extensive synthetic modifications to optimize potency and selectivity. The examples presented in this guide demonstrate the potential of this scaffold in the development of novel kinase inhibitors, antimicrobial agents, and antitumor compounds.
Future research should focus on expanding the chemical space around this core, conducting comprehensive structure-activity relationship studies, and elucidating the mechanisms of action of the most potent compounds. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest for the next generation of therapeutic agents.
References
- Antitumor compound and application thereof in preparing anti-tumor medicine. CN114907289A.
- Pyrimidine derivatives and compositions as c-kit and pdgfr kinase inhibitors. WO2008137605A1.
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Navigating the Synthesis of 2-(Difluoromethoxy)-5-nitropyridine Derivatives: A Comparative Analysis of Cross-Coupling Methodologies
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Yields of Coupling Reactions for 2-(Difluoromethoxy)-5-nitropyridine and its Analogs.
The synthesis of novel pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, molecules bearing the this compound scaffold are of significant interest due to the unique electronic properties conferred by the difluoromethoxy group. However, the efficient functionalization of this core via cross-coupling reactions remains a critical challenge. This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions, offering insights into their applicability for the synthesis of 2-substituted-5-(difluoromethoxy)pyridine derivatives.
While direct comparative studies on the yields of various coupling reactions starting from this compound are not extensively documented in publicly available literature, we can extrapolate expected trends and offer general guidance based on established principles of pyridine chemistry and the electronic nature of the substituents. For the purpose of this guide, we will consider the more common precursor for cross-coupling reactions, 2-chloro-5-(difluoromethoxy)pyridine , as the chloro-substituent is the typical leaving group in these transformations.
The Landscape of Pyridine Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. The primary methods for C-C and C-N bond formation on a pyridine ring include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions. The efficiency and yield of these reactions are highly dependent on the electronic and steric environment of the pyridine ring, the nature of the coupling partners, and the specific catalytic system employed.
The 2-chloro-5-(difluoromethoxy)pyridine substrate presents a unique electronic profile. The pyridine nitrogen and the chloro substituent are electron-withdrawing, which can influence the reactivity of the C-Cl bond, a crucial factor in the oxidative addition step of the catalytic cycle. Conversely, the difluoromethoxy group, while electron-withdrawing, can also exhibit some resonance effects.
Comparative Overview of Key Coupling Reactions
A qualitative comparison of the expected performance of different coupling reactions with 2-chloro-5-(difluoromethoxy)pyridine is presented below. It is important to note that optimal conditions for each reaction would need to be determined empirically.
| Coupling Reaction | Coupling Partner | Typical Product | Anticipated Yield & Considerations |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | 2-Aryl/Heteroaryl-5-(difluoromethoxy)pyridines | Good to Excellent. This is often the most versatile and high-yielding method for C-C bond formation with halopyridines. The choice of palladium catalyst and ligand is critical to achieve high yields, especially with electron-deficient pyridines. |
| Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides | 2-Amino/Amido-5-(difluoromethoxy)pyridines | Moderate to Good. The success of this C-N bond formation is highly dependent on the nucleophilicity of the amine and the steric hindrance around the reaction center. Careful selection of a bulky, electron-rich phosphine ligand is crucial. |
| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-5-(difluoromethoxy)pyridines | Moderate to Good. This reaction is generally effective for the synthesis of alkynylpyridines. Copper co-catalysis is often employed, and reaction conditions need to be carefully controlled to avoid side reactions. |
| Stille Coupling | Organostannanes | 2-Aryl/Vinyl-5-(difluoromethoxy)pyridines | Good. While often providing good yields, the toxicity of organotin reagents has led to a decline in its widespread use in favor of methods like the Suzuki-Miyaura coupling. |
Mechanistic Considerations and Experimental Design
The success of any cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle. The following diagrams illustrate the generalized mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key steps that influence reaction outcomes.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-(difluoromethoxy)pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the appropriate ligand (e.g., SPhos, XPhos; 2-10 mol%).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-(difluoromethoxy)pyridine.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-chloro-5-(difluoromethoxy)pyridine (1.0 mmol, 1.0 equiv), the amine (1.2-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄; 1.5-2.0 equiv), the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂; 1-2 mol%), and a bulky phosphine ligand (e.g., BippyPhos; 2-4 mol%) in a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2-amino-5-(difluoromethoxy)pyridine product.
Conclusion and Future Outlook
The functionalization of the this compound core, likely via its 2-chloro precursor, is a critical step in the synthesis of many compounds of interest in the pharmaceutical and agrochemical industries. While direct comparative yield data is scarce, a thorough understanding of the mechanisms and a systematic approach to reaction optimization, guided by the principles outlined in this guide, will be essential for success. The Suzuki-Miyaura reaction is anticipated to be the most generally applicable and high-yielding method for C-C bond formation, while the Buchwald-Hartwig amination provides a powerful tool for C-N bond construction. Further research dedicated to the systematic comparison of these and other cross-coupling reactions on this specific substrate is highly encouraged to build a more comprehensive understanding and to facilitate the development of novel, high-value molecules.
References
Due to the lack of specific literature on the comparative yields of coupling reactions for this compound, a formal reference list with clickable URLs cannot be provided at this time. The information presented is based on established principles of organic chemistry and cross-coupling reactions of related pyridine compounds.
A Senior Application Scientist's Comparative Guide to 2-Amino-5-(difluoromethoxy)pyridine and its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the vast arsenal of heterocyclic scaffolds, substituted 2-aminopyridines have emerged as privileged structures in medicinal chemistry, owing to their versatile reactivity and ability to engage in key biological interactions.[1] The strategic incorporation of fluorine-containing substituents has further revolutionized the field, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[2]
This guide provides an in-depth characterization of 2-amino-5-(difluoromethoxy)pyridine, a building block of growing interest. We will objectively compare its performance with established and emerging alternatives, supported by experimental data and field-proven insights. The aim is to equip you with the necessary information to make informed decisions in your drug discovery programs.
The Rise of Fluorinated Pyridines: A Strategic Advantage
The introduction of fluorine into drug candidates can dramatically alter their metabolic stability, binding affinity, lipophilicity, and pKa.[2] The difluoromethoxy (-OCF₂H) group, in particular, is often employed as a metabolically robust bioisostere of the methoxy group, preventing O-demethylation, a common metabolic liability.[3][4] This guide will delve into the nuanced effects of the difluoromethoxy substituent in the context of a 2-aminopyridine core.
Physicochemical Properties: A Comparative Analysis
The choice of a substituent on the pyridine ring significantly impacts a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key physicochemical parameters for 2-amino-5-(difluoromethoxy)pyridine and its common analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | pKa (Predicted) |
| 2-Amino-5-(difluoromethoxy)pyridine | C₆H₆F₂N₂O | 160.12 | Not available | 1.2 | 3.8 |
| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | 93-97 | 0.5 | 4.2 |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 135-138[5][6] | 1.1[7] | 3.9 |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 133-138[8] | 1.2[9] | 3.9 |
| 2-Amino-5-cyanopyridine | C₆H₅N₃ | 119.12 | 159-163[10] | 0.5[11] | 2.1 |
| 2-Amino-5-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 162.11 | 45-49[12] | 1.6 | 2.8 |
Key Insights:
-
Lipophilicity (LogP): The difluoromethoxy group imparts a moderate level of lipophilicity, comparable to the bromo and chloro substituents, and slightly higher than the fluoro and cyano analogs. The trifluoromethyl group is the most lipophilic. This property is crucial for cell membrane permeability.[13]
-
Basicity (pKa): The electron-withdrawing nature of the substituents influences the basicity of the pyridine nitrogen. The difluoromethoxy group is predicted to result in a pKa similar to the halo-substituted analogs. The strongly electron-withdrawing cyano and trifluoromethyl groups significantly reduce basicity. This can be advantageous in avoiding off-target interactions with aminergic GPCRs.
-
Metabolic Stability: The difluoromethoxy group is primarily introduced to enhance metabolic stability by preventing O-demethylation.[3][4] While direct comparative data for this specific pyridine series is limited, studies on other aromatic systems suggest that the -OCF₂H group is a metabolically stable isostere of the methoxy group.[4][14] The trifluoromethyl group is also well-known for conferring high metabolic stability.[3][15]
Synthesis and Reactivity: A Practical Overview
The synthesis of 2-amino-5-(difluoromethoxy)pyridine and its analogs typically involves multi-step sequences. A general understanding of these routes is essential for assessing their feasibility and scalability.
Synthetic Workflow Overview
Caption: Generalized synthetic workflows for substituted 2-aminopyridines.
A common route to 5-substituted 2-aminopyridines involves the nitration of 2-aminopyridine, followed by reduction of the nitro group, diazotization, and subsequent substitution (e.g., Sandmeyer or Schiemann reaction).[16][17][18] The synthesis of the difluoromethoxy analog typically starts from the corresponding 5-hydroxy derivative, which is then subjected to difluoromethylation.[13]
Experimental Protocols
General Protocol for Spectroscopic Characterization
Accurate structural elucidation is paramount. The following are generalized protocols for the characterization of 2-amino-5-(difluoromethoxy)pyridine and its analogs.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: For fluorine-containing analogs, acquire a proton-decoupled fluorine spectrum. This is particularly informative for the -OCF₂H and -CF₃ groups.[19]
2. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.
-
Analysis: Determine the molecular weight and confirm the elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can provide additional structural information.[20][21]
Representative Experimental Workflow
Caption: A typical workflow for the characterization of a synthesized compound.
Performance in a Biological Context: A Look at Bioactivity
While 2-amino-5-(difluoromethoxy)pyridine is primarily a building block, the biological activity of its derivatives provides valuable insights into its potential. The 2-aminopyridine scaffold is a known pharmacophore that can participate in hydrogen bonding and other interactions with biological targets.[1][22] The 5-substituent plays a crucial role in modulating these interactions and influencing the overall pharmacological profile.
Derivatives of 2-aminopyridines have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][23] The incorporation of the difluoromethoxy group is anticipated to enhance metabolic stability, potentially leading to improved pharmacokinetic profiles and in vivo efficacy of the resulting drug candidates.[4][14]
Conclusion: Making an Informed Choice
The selection of a building block in drug discovery is a multi-faceted decision that requires a careful balance of physicochemical properties, synthetic accessibility, and biological potential. 2-Amino-5-(difluoromethoxy)pyridine presents itself as a valuable tool for medicinal chemists, offering the potential for enhanced metabolic stability while maintaining a favorable lipophilicity and basicity profile.
This guide has provided a comparative overview of 2-amino-5-(difluoromethoxy)pyridine and its key analogs. While direct experimental comparisons are still emerging, the data and insights presented here should serve as a solid foundation for your research and development efforts. The ultimate choice of building block will depend on the specific goals of your project, but a thorough understanding of the properties and performance of each alternative is essential for success.
References
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(2025-07-17) 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis. Available from: [Link]
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Cheméo. Chemical Properties of 2-Amino-5-chloropyridine (CAS 1072-98-6). Available from: [Link]
-
Chem-Impex. 2-Amino-5-cyanopyridine. Available from: [Link]
-
PubChem. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260. Available from: [Link]
-
PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. Available from: [Link]
-
PubChem. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. Available from: [Link]
-
Chemsrc. 2-Amino-5-chloropyridine | CAS#:1072-98-6. Available from: [Link]
-
Poirier, D. et al. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available from: [Link]
-
Gouverneur, V. et al. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Available from: [Link]
-
Gouverneur, V. et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. 2021. DOI:10.1039/D1CS00360G. Available from: [Link]
-
ResearchGate. Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Available from: [Link]
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Gouverneur, V. et al. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. National Institutes of Health. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]
-
WIPO (Patentscope). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Available from: [Link]
- Al-Zahrani, A. A. et al. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Journal of the Serbian Chemical Society. 2017.
-
Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available from: [Link]
-
ResearchGate. Some bioactive compounds containing 2-Amino-3,5-dicarbonitrile-6-thio-pyridine scaffold. Available from: [Link]
-
PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available from: [Link]
-
National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]
-
Chemical Society Reviews. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. 2008. Available from: [Link]
-
MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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National Institutes of Health. 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. Available from: [Link]
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ResearchGate. ²H NMR spectra line shape evolution with temperature of [D5]pyridine... Available from: [Link]
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National Institutes of Health. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Available from: [Link]
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The Synthetic Chemist's Guide to Incorporating the Difluoromethoxy Group: A Cost-Benefit Analysis of 2-(Difluoromethoxy)-5-nitropyridine
The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a cornerstone in modern medicinal chemistry. This versatile functional group can significantly enhance the metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions of drug candidates.[1] Its unique properties, acting as a lipophilic hydrogen bond donor, make it a valuable bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[2] This guide provides a comprehensive cost-benefit analysis of utilizing 2-(difluoromethoxy)-5-nitropyridine as a foundational building block for introducing the -OCF₂H moiety, comparing it with a common alternative synthetic strategy.
The Central Debate: Pre-functionalized Building Block vs. Late-Stage Difluoromethylation
The synthetic chemist is often faced with a critical decision: employ a readily available, but potentially more expensive, building block that already contains the desired functional group, or devise a multi-step synthesis to install the functionality at a later stage. This guide will explore these two divergent pathways for the synthesis of a key intermediate, 2-amino-5-(difluoromethoxy)pyridine , a valuable scaffold in pharmaceutical research.
Route 1: The Direct Approach leverages the commercially available This compound . This route is predicated on a straightforward reduction of the nitro group.
Route 2: The De Novo Strategy begins with more common and less expensive starting materials, 2-chloro-5-nitropyridine or 2-hydroxy-5-nitropyridine , and introduces the difluoromethoxy group via a difluoromethylation reaction. This is followed by the conversion of the nitro group to an amine.
Below is a graphical representation of the synthetic workflows discussed in this guide.
Caption: Comparative overview of the two synthetic routes to 2-amino-5-(difluoromethoxy)pyridine.
Cost Analysis: A Head-to-Head Comparison
A primary consideration for any synthetic campaign is the cost of raw materials. The following table provides an estimated cost comparison for the key starting materials and reagents required for each route. Prices are based on currently available supplier information and are subject to change.
| Reagent | Route | Supplier Example(s) | Price (USD/gram) |
| This compound | 1 | Apollo Scientific, ChemScene | ~$120 |
| 2-Chloro-5-nitropyridine | 2 | Sigma-Aldrich, BLD Pharm | ~$2.70 |
| 2-Hydroxy-5-nitropyridine | 2 | Sigma-Aldrich, TCI | ~$3.50 |
| Sodium Chlorodifluoroacetate | 2 | TCI, Chem-Impex | ~$0.60 |
| Tin(II) Chloride (anhydrous) | 1 & 2 | Sigma-Aldrich, Fisher Scientific | ~$0.56 |
| Palladium on Carbon (10%) | 1 & 2 (alternative) | Sigma-Aldrich | ~$27.40 |
| Raney Nickel (50% slurry) | 1 & 2 (alternative) | Sigma-Aldrich | ~$0.41 |
| Sodium Borohydride | 1 & 2 (alternative) | Sigma-Aldrich | ~$0.32 |
| Liquid Ammonia | 2 (alternative) | Various Industrial Suppliers | ~$0.00049 |
Note: Prices are approximate and can vary based on purity, quantity, and supplier.
Experimental Protocols and Performance
Route 1: Direct Reduction of this compound
This approach is attractive due to its simplicity. The reduction of a nitro group to an amine is a well-established transformation in organic synthesis.
Protocol 1: Reduction with Tin(II) Chloride
-
To a stirred solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-(difluoromethoxy)pyridine.
Expected Performance: Reductions of this type typically proceed in high yield, often exceeding 90%. The purification is generally straightforward.
Caption: Workflow for the direct reduction of this compound.
Route 2: De Novo Synthesis and Late-Stage Functionalization
This route involves more steps but utilizes less expensive starting materials.
Protocol 2a: Hydrolysis of 2-Chloro-5-nitropyridine
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a mixture of water and a co-solvent such as dioxane.
-
Add a base, such as sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-hydroxy-5-nitropyridine.
Protocol 2b: Difluoromethylation of 2-Hydroxy-5-nitropyridine
-
To a solution of 2-hydroxy-5-nitropyridine (1.0 eq) and sodium chlorodifluoroacetate (2.0-3.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 100-120 °C for several hours.[3] The reaction generates difluorocarbene in situ, which then reacts with the hydroxyl group.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield this compound.
Protocol 2c: Reduction to the Amine
Follow Protocol 1 for the reduction of the newly synthesized this compound.
Expected Performance: While each step can be high-yielding, the overall yield for this multi-step process will likely be lower than the direct reduction in Route 1. The need for multiple purifications also adds to the time and resources required.
Caption: Multi-step workflow for the de novo synthesis of 2-amino-5-(difluoromethoxy)pyridine.
Benefit-Risk Assessment
| Aspect | Route 1: Direct Approach | Route 2: De Novo Strategy |
| Cost of Starting Materials | High | Low |
| Number of Synthetic Steps | Low (typically 1 step) | High (multiple steps) |
| Overall Yield | Generally high | Moderate to high (cumulative) |
| Time and Labor | Minimal | Significant |
| Purification Effort | Low | High (multiple purifications) |
| Scalability | Excellent | Good, but requires optimization of multiple steps |
| Safety and Environmental | Uses tin salts which are a moderate health hazard. | Involves multiple reagents and solvents, potentially generating a more complex waste stream. Sodium chlorodifluoroacetate is an irritant.[4][5][6] 2-chloro-5-nitropyridine is a skin and eye irritant.[2][7][8][9][10] |
Expert Insights and Recommendations
The choice between these two synthetic strategies is highly dependent on the specific needs of the research or development program.
For early-stage drug discovery and medicinal chemistry applications , where speed and access to a variety of analogs are paramount, Route 1 is often the preferred choice . The higher upfront cost of this compound is justified by the significant savings in time and labor. The ability to quickly generate the target amine allows for rapid diversification and structure-activity relationship (SAR) studies.
For process development and large-scale synthesis , where cost per kilogram is a critical factor, Route 2 becomes a more viable and economically attractive option . The lower cost of the initial starting materials can lead to substantial savings on a larger scale. However, this route requires significant investment in process optimization to maximize the yield of each step and streamline the purification processes.
Safety and environmental considerations are important for both routes. While Route 1 is more concise, the use of tin reagents requires careful handling and waste disposal. Route 2, with its multiple steps, introduces a wider range of chemicals and solvents, each with its own safety and environmental profile. A thorough risk assessment should be conducted for either route before implementation.
Conclusion
This compound is a valuable and highly effective building block for the introduction of the difluoromethoxy group into pyridine-based molecules. Its use offers a rapid and efficient synthetic route, which is particularly advantageous in a research and discovery setting. While the initial cost is higher than that of the corresponding chloro or hydroxy analogs, the overall cost-benefit analysis often favors the direct approach due to savings in time, labor, and resources associated with multi-step syntheses. For large-scale manufacturing, a de novo approach may be more cost-effective, but it requires a greater investment in process development and optimization. Ultimately, the choice of synthetic strategy should be guided by a careful consideration of the project's goals, timelines, and budget.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(Difluoromethoxy)-5-nitropyridine
For researchers at the forefront of drug discovery and development, meticulous handling of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Difluoromethoxy)-5-nitropyridine (CAS No. 1192813-41-4), a compound that, while valuable in synthesis, requires careful management due to its inherent hazards. Adherence to these procedures is critical for ensuring a safe research environment and maintaining compliance with environmental regulations.
Hazard Profile and Core Safety Principles
Understanding the hazard profile of this compound is the first step in its safe management. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:
-
Harmful if swallowed (Acute Toxicity, Oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Given these risks, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[2][3][4] The fundamental principle of its disposal is segregation and containment for subsequent treatment by a certified hazardous waste management service.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. The causality here is direct: preventing exposure through inhalation, ingestion, or skin/eye contact.
Essential PPE includes:
-
Safety Goggles or Face Shield: To protect against splashes that can cause serious eye irritation.[1][2]
-
Nitrile Gloves: Provides a barrier against skin contact.[2] Contaminated gloves should be disposed of as hazardous waste.
-
Laboratory Coat: To protect skin and clothing from contamination.
-
Fume Hood: All handling of this compound, especially when transferring it to a waste container, must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[2][3]
Waste Segregation: The Critical Step
The proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal by waste management facilities. This compound falls into a specific category of chemical waste due to its molecular structure.
Classification: Halogenated Organic Waste
The presence of fluorine (a halogen) in the difluoromethoxy group means this compound must be disposed of in a designated container for halogenated organic waste.[2][5] Co-mingling this type of waste with non-halogenated organic solvents is a common and costly mistake in laboratory settings, as it complicates the disposal and incineration process.[6]
Waste Stream Identification Table
| Waste Type | Description | Disposal Container |
| Solid Waste | Residual this compound, contaminated weigh boats, filter paper, or absorbent materials. | Labeled, sealed container for "Halogenated Organic Solid Waste" . |
| Liquid Waste | Solutions containing this compound, reaction mixtures, or rinsates from cleaning glassware. | Labeled, sealed container for "Halogenated Organic Liquid Waste" .[3][5] |
| Contaminated Sharps | Needles or broken glassware contaminated with the compound. | Puncture-proof, labeled sharps container for "Hazardous Chemical Sharps" . |
| Contaminated PPE | Used gloves, disposable lab coats, etc. | Sealed bag or container labeled "Contaminated PPE" for hazardous waste collection. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Container Preparation
-
Select a chemically compatible container for your waste stream (e.g., a high-density polyethylene or glass bottle for liquids).[7] Ensure the container is in good condition and has a secure, vapor-tight lid.[3][8]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[6][7] The label must clearly state "Halogenated Organic Waste" and list the full chemical name: "this compound".[5]
Step 2: Waste Collection
-
Perform all waste transfers inside a certified chemical fume hood.
-
For solid waste, use a dedicated spatula to transfer the material into the designated solid waste container.
-
For liquid waste, carefully pour the solution into the designated liquid waste container, using a funnel to prevent spills.
-
If rinsing contaminated glassware, use a minimal amount of a suitable solvent (e.g., acetone, ethanol). This rinsate is now also considered halogenated hazardous waste and must be collected in the appropriate liquid waste container.[9]
Step 3: Container Management
-
Keep the hazardous waste container securely closed at all times, except when actively adding waste.[3][7]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong acids, bases, or oxidizing agents.[8]
-
Ensure the container is stored in secondary containment to mitigate any potential leaks or spills.[6]
Step 4: Final Disposal
-
Once the waste container is full, or if it has been in storage for an extended period (check your institution's specific guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Complete all necessary paperwork for the waste pickup, ensuring an accurate inventory of the container's contents.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for segregating and disposing of waste.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding its hazards, utilizing appropriate PPE, and adhering to a strict waste segregation and collection protocol, researchers can effectively mitigate the risks associated with this compound. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
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Safe Handling & Disposal of Organic Substances . Science Ready. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
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Halogenated Solvents . University of Washington Environmental Health & Safety. [Link]
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2-Fluoro-5-nitropyridine . PubChem, National Institutes of Health. [Link]
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Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine . Cole-Parmer. [Link]
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Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]
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Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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A Comprehensive Guide to the Safe Handling of 2-(Difluoromethoxy)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability and binding affinity. However, these structural modifications necessitate a thorough understanding of the associated handling requirements. This guide provides essential safety and logistical information for the proficient management of 2-(Difluoromethoxy)-5-nitropyridine in a laboratory setting, ensuring both personnel safety and experimental integrity.
Chemical Profile and Hazard Identification
This compound is a substituted pyridine derivative with the CAS number 1192813-41-4.[1][2] A comprehensive risk assessment begins with a clear understanding of its inherent hazards.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Hazard Pictogram: [1]
The chemical structure, featuring a difluoromethoxy group and a nitro group on a pyridine ring, contributes to its reactivity and toxicological profile. The nitro group, in particular, is an electron-withdrawing group that can render the compound susceptible to certain chemical reactions and may contribute to its irritant properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to mitigate exposure risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3][4]
-
Hand Protection: Chemical-resistant gloves are essential. Given the nature of the compound, nitrile gloves are a suitable initial choice. However, it is crucial to consult the glove manufacturer's compatibility data. For prolonged handling or in the case of immersion, consider double-gloving.[3]
-
Body Protection: A flame-resistant lab coat is required.[3] For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or suit should be considered.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
PPE Selection and Use Workflow
Caption: Workflow for PPE selection and use.
Operational and Handling Protocols
Adherence to strict operational protocols is paramount to ensure a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[5][6]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
Safe Handling Practices
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6][9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.[5][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][6][10] The recommended storage temperature is 4°C.[2]
Emergency Procedures: A Step-by-Step Guide
In the event of an exposure or spill, a swift and informed response is crucial.
First-Aid Measures
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[8][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[8][10]
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][10] Remove contaminated clothing and wash it before reuse.[9][10] If skin irritation persists, seek medical advice.[10]
-
If Inhaled: Move the person to fresh air.[8][10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[10]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[5][10] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[5][10]
Spill Response Protocol
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
For large spills, or spills of highly hazardous materials, evacuate the area immediately and contact the institution's emergency response team. [3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste in clearly labeled, compatible, and sealed containers.[3] Do not mix with incompatible waste streams.[3]
-
Disposal Route: Dispose of the contents and container in accordance with all local, regional, national, and international regulations. This should be done through a licensed waste disposal company.[6][8][11] Do not dispose of down the drain or into the environment.[7]
Disposal Decision Tree
Caption: Decision tree for the disposal of materials.
References
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet: this compound.
- Jubilant Ingrevia Limited. (2024, February 19).
- Thermo Fisher Scientific. (2025, December 24).
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- BenchChem. (2025, December).
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- BLD Pharm. 1192813-41-4|this compound.
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- BLDpharm. 1018052-90-8|2-(2,2-Difluoroethoxy)-5-nitropyridine.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
